tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPJODHTVCFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704072 | |
| Record name | tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239319-82-4 | |
| Record name | tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a spirocyclic diamine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structure offers a unique three-dimensional scaffold that is of significant interest in the design of novel therapeutic agents.[1]
Structural and General Information
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1239319-82-4 | |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [2] |
| Molecular Weight | 240.34 g/mol | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N | [2] |
| InChI Key | DICPJODHTVCFGU-UHFFFAOYSA-N | [2] |
Physicochemical Data (Predicted)
| Property | Predicted Value | Source |
| Boiling Point | 336.5±42.0 °C at 760 mmHg | |
| logP | 1.3 | [2] |
| pKa | Not available | |
| Aqueous Solubility | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process. A common strategy is the synthesis of the corresponding ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by reductive amination.
Synthesis of the Precursor: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A reported synthesis for the ketone precursor is outlined below.[3]
Reaction Scheme:
Experimental Protocol:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a Zn/Cu couple (11.5 equiv).
-
Charge the flask with tert-butyl methyl ether (t-BuOMe) and place it under a nitrogen atmosphere.
-
Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the solid and separate the aqueous and organic phases.
-
Extract the aqueous phase with ethyl acetate (EtOAc).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, EtOAc/Hexane gradient) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[3]
Reductive Amination to Yield this compound
While a specific detailed protocol for the reductive amination of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate to the desired amine is not explicitly available in the searched literature, a general methodology for reductive amination can be proposed. This common organic transformation involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
General Proposed Reaction Scheme:
References
Technical Guide: tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
CAS Number: 1239319-82-4
An In-depth Technical Resource for Drug Discovery Professionals
This technical guide provides a comprehensive overview of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, a representative synthetic approach, and its critical role in the innovative field of targeted protein degradation.
Compound Identity and Physicochemical Properties
This compound, also known as 2-Amino-7-Boc-7-azaspiro[3.5]nonane, is a bifunctional molecule featuring a rigid spirocyclic core.[1] This structural motif is of significant interest in medicinal chemistry for its ability to introduce three-dimensionality into drug candidates, potentially enhancing binding affinity and selectivity. The presence of a primary amine and a Boc-protected secondary amine provides versatile handles for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.
| Identifier | Value | Source |
| CAS Number | 1239319-82-4 | PubChem[2] |
| Molecular Formula | C13H24N2O2 | PubChem[2] |
| Molecular Weight | 240.34 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N | PubChem[2] |
| InChI | InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3 | PubChem[2] |
| Property | Value | Source |
| Appearance | Colorless to off-white solid-liquid mixture | Commercial Suppliers |
| Purity | ≥95% | Commercial Suppliers |
| Storage Conditions | 2-8 °C, under inert atmosphere | Commercial Suppliers[3] |
Safety and Handling
This compound is intended for research use only. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.
| Hazard Statement | Description | Source |
| H315 | Causes skin irritation | PubChem[1] |
| H319 | Causes serious eye irritation | PubChem[1] |
| H335 | May cause respiratory irritation | PubChem[1] |
Role in Targeted Protein Degradation: PROTACs
This compound is a widely utilized linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[4][5]
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6] The spirocyclic core of this compound provides a rigid and defined scaffold for the linker, which is crucial for optimizing the formation of a productive ternary complex between the POI and the E3 ligase.[6] This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Representative Synthetic Approach
The synthesis of the related compound, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, has been described and can serve as a precursor.[7] The conversion of the ketone to an amine can be achieved through reductive amination.
Representative Experimental Protocol (for the synthesis of the precursor tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate)
This protocol is adapted from the synthesis of a related compound and should be optimized for the specific target molecule.[7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-methylenepiperidine-1-carboxylate and a zinc-copper couple in a suitable solvent such as tert-butyl methyl ether (t-BuOMe).
-
Addition of Reagents: Cool the mixture and add a solution of 2,2,2-trichloroacetyl chloride in a co-solvent like dimethoxyethane (DME) dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). After stirring, filter the mixture to remove solids. Separate the organic and aqueous phases.
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (EtOAc).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Note: The subsequent reductive amination to obtain the final product, this compound, would typically involve reacting the ketone intermediate with a source of ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Characterization Data
Detailed analytical data such as 1H NMR and 13C NMR spectra are crucial for confirming the structure and purity of the synthesized compound. While specific spectra for CAS 1239319-82-4 are not widely published, related structures have been characterized, and the expected chemical shifts can be predicted.[8]
Expected ¹H NMR features:
-
A singlet corresponding to the nine protons of the tert-butyl group.
-
Multiplets in the aliphatic region corresponding to the protons of the spirocyclic core.
-
A broad singlet for the primary amine protons.
Expected ¹³C NMR features:
-
Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.
-
Signals for the carbonyl carbon of the Boc protecting group.
-
Multiple signals in the aliphatic region for the carbons of the spirocyclic framework.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its rigid spirocyclic scaffold and bifunctional nature make it an attractive component for the design of novel therapeutics. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its application in the cutting-edge field of targeted protein degradation.
References
- 1. 2-Amino-7-methyl-7-azaspiro[3.5]nonane 97% | CAS: 1160247-16-4 | AChemBlock [achemblock.com]
- 2. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate | C13H24N2O2 | CID 53484529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. CN113278021B - Preparation method of 1, 7-diazaspiro [3.5] nonane-7-tert-butyl formate and oxalate thereof - Google Patents [patents.google.com]
- 7. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a key bifunctional building block in modern medicinal chemistry. Its unique spirocyclic core, containing both a primary amine and a Boc-protected secondary amine, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant application in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Weight | 240.34 g/mol | [1][2] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2][3] |
| CAS Number | 1239319-82-4, 1408075-19-3 | [1][3] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Boc-7-amino-2-azaspiro[3.5]nonane, 7-Amino-2-azaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A detailed experimental protocol for the synthesis of the ketone precursor has been reported and is summarized below.
Reaction Scheme:
Caption: Synthesis of the ketone precursor.
Experimental Protocol:
To a flame-dried round-bottom flask is added tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zinc-Copper couple (11.5 eq) under an inert atmosphere. Tert-butyl methyl ether (t-BuOMe) is added, and the mixture is stirred. A solution of 2,2,2-trichloroacetyl chloride in dimethyl ether (DME) is added dropwise at 15°C. The reaction is stirred overnight at room temperature. The reaction is then quenched with a saturated solution of ammonium chloride (NH₄Cl) at 0°C and stirred for 4 hours at room temperature. The solid is removed by filtration, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Step 2: Reductive Amination to Yield this compound
The conversion of the ketone to the primary amine is achieved through reductive amination. This process involves the formation of an intermediate imine or a related species, which is then reduced to the amine.
Reaction Scheme:
Caption: Reductive amination to form the final product.
General Experimental Protocol:
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is dissolved in a suitable solvent such as methanol. An ammonia source, for example, ammonium acetate, is added to the solution, followed by a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion in the presence of the ketone. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction is worked up by quenching any remaining reducing agent and partitioning the product between an organic solvent and water. The organic layer is then dried and concentrated. The final product can be purified by column chromatography to afford the desired this compound.
Analytical Data
While specific, publicly available spectra for this compound are limited, the expected analytical data based on its structure are presented below.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), protons on the spirocyclic core (multiplets, 1.5-3.5 ppm), and the amino group (broad singlet). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28, 80 ppm), the spiro carbon, other aliphatic carbons of the two rings, and the carbonyl carbon of the Boc group (~155 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching of aliphatic groups (~2850-2950 cm⁻¹), and the C=O stretching of the carbamate (~1680 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 241.19). |
Application in Drug Discovery: PROTACs
A major application of this compound is as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7][8][9][10]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] This technology represents a powerful approach to target proteins that have been traditionally difficult to inhibit with small molecules.
The azaspiro[3.5]nonane scaffold serves as a rigid and three-dimensional linker component in the PROTAC structure. The primary amine of the molecule provides a convenient attachment point for a ligand that binds to the target protein, while the Boc-protected amine can be deprotected to allow for the attachment of a ligand that binds to an E3 ligase.
Caption: Role of the spirocyclic linker in a PROTAC.
The rigid nature of the spirocyclic linker can help to optimize the orientation of the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, which is crucial for efficient protein degradation. The specific stereochemistry of the spirocycle can also be explored to fine-tune the biological activity of the PROTAC.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its well-defined structure and dual functionality make it particularly well-suited for the construction of complex molecules, including the rapidly advancing class of therapeutics known as PROTACs. The synthetic accessibility and the potential for stereochemical diversification of this scaffold will likely ensure its continued importance in the design of novel therapeutic agents.
References
- 1. Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | C13H24N2O2 | CID 72207858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate | C13H24N2O2 | CID 53484529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a key bifunctional linker molecule increasingly utilized in the field of targeted protein degradation. Its unique spirocyclic core provides a rigid and defined three-dimensional structure, making it an attractive component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical in dictating the efficacy and selectivity of the degrader molecule. This technical guide provides a comprehensive overview of the structure, synthesis, and properties of this compound.
Chemical Structure and Properties
The core structure of this compound features a piperidine ring fused to a cyclobutane ring through a spirocyclic junction. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the cyclobutane ring is substituted with a primary amine. This primary amine serves as a key attachment point for either the E3 ligase ligand or the target protein ligand in a PROTAC.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1239319-82-4 | PubChem[1] |
| PubChem CID | 53484529 | PubChem[1] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | PubChem[1] |
| Molecular Weight | 240.34 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N | PubChem[1] |
| InChI Key | DICPJODHTVCFGU-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Note: The properties listed are computed and may vary slightly from experimental values.
Synthesis
The synthesis of this compound typically proceeds through a multi-step sequence, starting from commercially available materials. A common strategy involves the initial construction of the corresponding 2-oxo derivative, followed by reductive amination to install the primary amine.
Synthesis of the Precursor: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A plausible synthetic route to the key ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, has been reported.[2]
Experimental Protocol:
-
Step 1: Cycloaddition
-
To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equivalent) and a Zinc/Copper couple (11.5 equivalents).
-
Add tert-butyl methyl ether (t-BuOMe) as the solvent.
-
Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
-
Step 2: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the solid and separate the aqueous and organic phases.
-
Extract the aqueous phase with ethyl acetate (EtOAc).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Synthesis of this compound via Reductive Amination
General Experimental Protocol (Hypothetical):
-
Step 1: Imine Formation
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (typically in excess).
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Step 2: Reduction
-
Once imine formation is complete or has reached equilibrium, add a suitable reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are milder than sodium borohydride and are selective for the imine in the presence of the ketone.
-
Continue to stir the reaction at room temperature until the reduction is complete.
-
-
Step 3: Work-up and Purification
-
Quench the reaction by the careful addition of water or a dilute acid.
-
Adjust the pH of the solution to basic with an appropriate base (e.g., sodium bicarbonate or sodium hydroxide) to ensure the product is in its free amine form.
-
Extract the product into an organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
-
Role in PROTAC Design and Signaling Pathways
The primary application of this compound is as a linker in the construction of PROTACs. The linker plays a crucial role in determining the overall efficacy of a PROTAC by influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.
The rigid spirocyclic nature of this linker helps to control the spatial orientation of the two ligands, which can be critical for achieving potent and selective protein degradation. The choice of linker can impact various properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.
Currently, there is no specific information in the public domain detailing the involvement of PROTACs containing this particular linker in modulating specific signaling pathways. The effect of a PROTAC on a signaling pathway is determined by the target protein it is designed to degrade. For example, if this linker is used in a PROTAC that targets a key kinase in a cancer-related signaling pathway, the degradation of that kinase would lead to the downregulation of that pathway.
Below is a generalized workflow for the development and evaluation of a PROTAC utilizing this linker.
Figure 1. A generalized workflow for the synthesis and biological evaluation of a PROTAC incorporating the spirocyclic linker.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs. Its rigid spirocyclic scaffold offers a strategic advantage in the rational design of potent and selective protein degraders. While detailed experimental data for the final compound is not widely available in public literature, its synthesis is achievable through established chemical transformations. As the field of targeted protein degradation continues to expand, the utility of such conformationally restricted linkers is expected to grow, enabling the development of novel therapeutics for a wide range of diseases.
References
- 1. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate | C13H24N2O2 | CID 53484529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 3. Reductive Amination [anchorquery.ccbb.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. organicreactions.org [organicreactions.org]
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, commencing with the formation of a key spirocyclic ketone intermediate, followed by its conversion to the target primary amine. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its practical application.
I. Synthesis Pathway Overview
The synthesis of this compound is proposed to proceed through a two-step sequence. The initial step involves the construction of the 7-azaspiro[3.5]nonane core via a cycloaddition reaction to yield the pivotal ketone intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The subsequent step employs a reductive amination reaction to convert the ketone functionality into the desired primary amine.
Figure 1: Proposed two-step synthesis pathway for this compound.
II. Experimental Protocols
Stage 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This procedure details the formation of the spirocyclic ketone intermediate from tert-butyl 4-methylenepiperidine-1-carboxylate.
Experimental Workflow:
Figure 2: Workflow for the synthesis of the ketone intermediate.
Detailed Protocol:
-
Reaction Setup: A flame-dried round-bottom flask is charged with tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a zinc-copper couple (11.5 equiv) under vacuum. Tert-butyl methyl ether (t-BuOMe) is added, and the flask is backfilled with nitrogen. The mixture is cooled to 15 °C.
-
Reagent Addition: A solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) is added dropwise to the stirred mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is cooled in an external ice-bath, and a saturated solution of ammonium chloride (NH4Cl) is added slowly. The mixture is then stirred at room temperature for 4 hours.
-
Isolation: The solid is removed by filtration. The phases of the filtrate are separated, and the aqueous phase is extracted with ethyl acetate (EtOAc). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexane (0-40%), to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
| Reactant/Reagent | Molar Ratio | Typical Quantity |
| tert-Butyl 4-methylenepiperidine-1-carboxylate | 1.0 | 2.96 g, 15 mmol |
| Zinc-Copper Couple | 11.5 | 6.54 g, 172.5 mmol |
| 2,2,2-Trichloroacetyl chloride | - | - |
| t-BuOMe | - | 60 mL |
| DME | - | 20 mL |
| Saturated NH4Cl | - | 60 mL |
| Product | Yield | |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 15% | 619 mg |
Table 1: Reagents and typical yield for the synthesis of the ketone intermediate.
Stage 2: Reductive Amination to this compound
This procedure outlines the conversion of the spirocyclic ketone to the target primary amine using a one-pot reductive amination protocol adapted from the synthesis of similar N-Boc protected piperidines.[1]
Experimental Workflow:
Figure 3: Workflow for the reductive amination of the ketone intermediate.
Detailed Protocol:
-
Reaction Setup: tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) and ammonium acetate (10.0 equiv) are dissolved in anhydrous methanol. The solution is stirred at room temperature.
-
Reagent Addition: Sodium cyanoborohydride (1.5 equiv) is added to the solution in portions.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is partitioned between dichloromethane (DCM) and water. The aqueous layer is extracted with DCM.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
Purification: The crude product is purified by flash chromatography to afford this compound.
| Reactant/Reagent | Molar Ratio |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 1.0 |
| Ammonium Acetate | 10.0 |
| Sodium Cyanoborohydride | 1.5 |
| Product | Expected Yield |
| This compound | Moderate to Good |
Table 2: Reagents for the reductive amination of the ketone intermediate. Note: Yields for this specific substrate may vary and require optimization.
III. Data Summary
The following table summarizes the key quantitative data for the starting material and the intermediate product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| tert-Butyl 4-methylenepiperidine-1-carboxylate | C11H19NO2 | 197.27 | Liquid |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 | 239.31 | Solid |
| This compound | C13H24N2O2 | 240.34 | - |
Table 3: Physicochemical properties of key compounds in the synthesis pathway.
IV. Conclusion
This technical guide presents a practical and detailed synthetic route for the preparation of this compound. The described two-stage process, involving the synthesis of a spirocyclic ketone followed by reductive amination, offers a clear and actionable pathway for researchers in the field of drug discovery and organic synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for the successful implementation of this synthesis. Further optimization of the reductive amination step may be necessary to maximize the yield of the final product.
References
The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driver in modern drug discovery. Among the emerging classes of compounds, 7-azaspiro[3.5]nonane derivatives have garnered significant attention for their potential to yield potent and selective modulators of challenging biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising scaffold, with a focus on its application in the development of agonists for G protein-coupled receptor 119 (GPR119), covalent inhibitors of the oncogenic KRAS G12C mutant, and inhibitors of fatty acid amide hydrolase (FAAH).
A Versatile Core for Diverse Therapeutic Targets
The 7-azaspiro[3.5]nonane core, a bicyclic structure featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, offers a unique spatial arrangement of substituents. This distinct architecture allows for the exploration of new chemical space and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. Researchers have successfully leveraged this scaffold to develop novel drug candidates for a range of therapeutic areas, including metabolic diseases, oncology, and pain management.
GPR119 Agonists for Metabolic Diseases
A significant body of research on 7-azaspiro[3.5]nonane derivatives has focused on their activity as agonists of GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[1][2]
Quantitative Data: GPR119 Agonist Activity
The following table summarizes the in vitro and in vivo activity of a key 7-azaspiro[3.5]nonane-based GPR119 agonist, compound 54g , as reported by Matsuda et al. (2018).[3]
| Compound | Target | Assay | Endpoint | Value |
| 54g | Human GPR119 | cAMP Accumulation | EC50 | 16 nM |
| 54g | Rat GPR119 | cAMP Accumulation | EC50 | 25 nM |
| 54g | Diabetic Rats | Oral Glucose Tolerance Test (OGTT) | Glucose Lowering | Favorable |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like a 7-azaspiro[3.5]nonane derivative initiates a signaling cascade that leads to the release of insulin and GLP-1.
Experimental Protocols: GPR119 Agonist Evaluation
This protocol is adapted from methods used to evaluate GPR119 agonists.[1]
-
Cell Culture: A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Assay Preparation: The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.
-
Compound Addition: Test compounds (at various concentrations) are added to the wells.
-
Incubation: The plates are incubated for a further 30 minutes at room temperature.
-
cAMP Measurement: Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
-
Data Analysis: EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
This protocol outlines a general procedure for an OGTT in a diabetic rat model.[3]
-
Animal Model: Use an appropriate diabetic rat model (e.g., Sprague-Dawley rats with induced diabetes).
-
Fasting: Fast the rats overnight but allow free access to water.
-
Compound Administration: Administer the test compound (e.g., compound 54g) or vehicle orally.
-
Glucose Challenge: After a set period (e.g., 30 or 60 minutes), administer a glucose solution orally.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels using a glucometer.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess the glucose-lowering effect of the compound.
Covalent Inhibitors of Oncogenic KRAS G12C
The 7-azaspiro[3.5]nonane scaffold has also been instrumental in the design of covalent inhibitors targeting the KRAS G12C mutant, a key driver in various cancers.[4] These inhibitors typically feature a reactive acrylamide "warhead" that forms a covalent bond with the mutant cysteine residue, locking the KRAS protein in an inactive state.
Quantitative Data: KRAS G12C Inhibitor Activity
The following table presents in vitro data for a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as KRAS G12C inhibitors.
| Compound | Target | Assay | Endpoint | Value (IC50, nM) |
| Derivative 1 | KRAS G12C | Biochemical | Inhibition | < 10 |
| Derivative 2 | KRAS G12C | Cellular (pERK) | Inhibition | < 50 |
| 7b | KRAS G12C | In vivo (Xenograft) | Tumor Growth Inhibition | Dose-dependent |
Note: Specific IC50 values for individual derivatives are often proprietary. The values presented are representative of the potency of this class of inhibitors.[4][5]
KRAS G12C Signaling Pathway
Covalent inhibitors of KRAS G12C prevent the downstream signaling that drives cancer cell proliferation and survival.
Experimental Protocols: KRAS G12C Inhibitor Evaluation
CETSA is a method to verify target engagement of a drug in a cellular environment.
-
Cell Culture: Culture a human cancer cell line with the KRAS G12C mutation (e.g., NCI-H358).
-
Compound Treatment: Treat the cells with the test inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble from aggregated proteins.
-
Protein Analysis: Analyze the amount of soluble KRAS G12C in the supernatant by Western blot or other quantitative methods. A successful inhibitor will stabilize the protein, resulting in more soluble protein at higher temperatures.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The 7-azaspiro[3.5]nonane scaffold has also been identified as a promising lead for the development of inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. FAAH inhibitors have potential therapeutic applications in pain, anxiety, and other neurological disorders.
Quantitative Data: FAAH Inhibitor Activity
A series of 7-azaspiro[3.5]nonane derivatives have been identified as potent FAAH inhibitors.
| Compound Series | Target | Assay | Endpoint | Value (k_inact/K_i, M⁻¹s⁻¹) |
| 7-Azaspiro[3.5]nonanes | FAAH | Enzyme Kinetics | Potency | > 1500 |
Note: Specific compound data is limited in the initial findings.[6]
FAAH Inhibition Workflow
The following diagram illustrates the general workflow for identifying and characterizing FAAH inhibitors.
Experimental Protocols: FAAH Inhibitor Evaluation
This is a common method for screening FAAH inhibitors.
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by FAAH.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 of the inhibitor. For covalent inhibitors, more detailed kinetic studies are performed to determine k_inact and K_i values.
Conclusion
The 7-azaspiro[3.5]nonane scaffold has proven to be a versatile and valuable core structure in modern drug discovery. Its unique three-dimensional architecture has enabled the development of potent and selective modulators for diverse and challenging biological targets, including GPR119, KRAS G12C, and FAAH. The data and protocols presented in this technical guide highlight the significant therapeutic potential of this emerging class of compounds and provide a foundation for further research and development in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Azaspirocycles in Modern Medicinal Chemistry: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional flat, aromatic scaffolds. This exploration has led to the rise of three-dimensional (3D) molecular architectures, among which azaspirocycles have emerged as a particularly privileged class of motifs. Azaspirocycles are bicyclic systems where two rings share a single carbon atom, the spirocenter, with at least one ring containing a nitrogen atom. This unique structural feature imparts a rigid, well-defined 3D geometry that allows for a more precise spatial arrangement of functional groups, facilitating optimal interactions with the complex topographies of biological targets.[1]
The incorporation of azaspirocyclic scaffolds into drug candidates has been shown to confer a multitude of benefits, including enhanced potency, improved selectivity, and favorable pharmacokinetic properties. Their rigid nature can reduce the entropic penalty of binding to a target, while their 3D character can lead to novel interactions and improved target engagement. Furthermore, the presence of the nitrogen atom provides a convenient handle for further chemical modification and can favorably modulate physicochemical properties such as solubility and basicity. This in-depth technical guide will explore the pivotal role of azaspirocycles in contemporary medicinal chemistry, with a focus on their application as kinase inhibitors. We will delve into their structural advantages, key applications, and the experimental methodologies employed in their discovery and development.
The Structural and Physicochemical Advantages of Azaspirocycles
The strategic incorporation of azaspirocyclic moieties into drug candidates offers several distinct advantages over more traditional, planar ring systems. These benefits stem from their inherent three-dimensionality and the ability to fine-tune key physicochemical properties.
One of the most significant advantages is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is often correlated with greater clinical success due to improved solubility, reduced off-target toxicity, and enhanced metabolic stability.[1] Azaspirocycles, by their very nature, introduce a higher degree of saturation and three-dimensionality compared to their aromatic counterparts.
This 3D architecture allows for a more precise and predictable orientation of substituents, enabling chemists to design molecules that can better complement the intricate binding sites of biological targets. This can lead to enhanced potency and selectivity. Moreover, the rigidity of the spirocyclic core can lock a molecule into a bioactive conformation, reducing the entropic cost of binding and further improving affinity.
From a pharmacokinetic perspective, azaspirocycles can be employed to modulate critical properties such as lipophilicity (logP/logD), solubility, and metabolic stability. For instance, replacing a traditional morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety can lead to a decrease in lipophilicity and an improvement in aqueous solubility, which can be beneficial for oral bioavailability.[2]
Key Applications in Drug Discovery: Azaspirocycles as Kinase Inhibitors
Kinases are a critical class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer. As such, kinase inhibitors have become a major focus of drug discovery efforts. Azaspirocyclic scaffolds have proven to be particularly well-suited for the design of potent and selective kinase inhibitors.
Bruton's Tyrosine Kinase (BTK) and Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors
BTK and ITK are members of the Tec family of non-receptor tyrosine kinases and are crucial mediators of signaling in B-cells and T-cells, respectively. Their aberrant activity has been linked to various hematological malignancies and autoimmune disorders. Several azaspirocyclic compounds have been developed as potent inhibitors of these kinases. For example, azaspirooxindolinone derivatives have shown promising cytotoxic activity against BTK-positive and ITK-positive cancer cell lines.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease. The increased kinase activity of mutant LRRK2 is believed to contribute to the neurodegenerative process. Consequently, the development of LRRK2 kinase inhibitors is a promising therapeutic strategy. Azaspirocyclic scaffolds have been incorporated into several potent and brain-penetrant LRRK2 inhibitors, such as GNE-7915 and DNL201.[2][3] These compounds have demonstrated the ability to cross the blood-brain barrier and engage the target in the central nervous system.
Data Presentation: Quantitative Analysis of Azaspirocyclic Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of selected azaspirocyclic compounds, highlighting their potential as therapeutic agents.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference(s) |
| 3d | ITK/BTK | Jurkat | 3.58 | [4] |
| Ramos | 3.06 | [4] | ||
| 3j | ITK/BTK | Jurkat | 4.16 | [4] |
| Ramos | 1.38 | [4] | ||
| 3a | ITK | Jurkat | 9.36 | [4] |
| 3e | ITK | Jurkat | 10.85 | [4] |
| 3f | BTK | Ramos | 1.82 | [4] |
| 3g | BTK | Ramos | 1.42 | [4] |
| Ibrutinib | BTK | Ramos | 0.008 | [4] |
| PF-06447475 | LRRK2 | G2019S LRRK2 | 0.003 | [5] |
| Compound | Species | Route | Bioavailability (F) | Brain Penetration (Unbound Brain/Plasma Ratio) | Reference(s) |
| DNL201 | Mouse, Rat, Cynomolgus Macaque | Oral | Good | ~1 | [2][3] |
| GNE-7915 | Not Specified | Oral | Moderate | Good | [3] |
| BIIB122 (DNL151) | Human | Oral | N/A | Good CNS Penetration | [2][3] |
Experimental Protocols
Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
This protocol describes a practical and scalable two-step process for the synthesis of a key azaspiro[3.3]heptane intermediate.[6][7]
Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane (BBMO)
-
To a solution of tribromoneopentyl alcohol (TBNPA) in an appropriate solvent, add a solution of sodium hydroxide.
-
Stir the reaction mixture vigorously at room temperature to facilitate the ring closure to form the oxetane.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC), perform a liquid-liquid extraction to isolate the crude product.
-
Purify the crude product by distillation to obtain 3,3-bis(bromomethyl)oxetane as a clear liquid.
Step 2: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
-
In a reaction vessel, combine 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane (BBMO) in a suitable solvent such as sulfolane.
-
Add a base, such as sodium hydroxide, to the mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for a designated period.
-
Monitor the progress of the reaction by high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform a workup procedure, which may include extraction and washing steps, to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane as a solid.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target kinase using an HTRF assay.[8][9][10][11][12]
-
Reagent Preparation:
-
Prepare a 1x enzymatic buffer and supplement it with any necessary cofactors.
-
Dilute the kinase, substrate (e.g., biotinylated peptide), and ATP to their working concentrations in the supplemented enzymatic buffer.
-
Prepare the detection reagents (e.g., europium cryptate-labeled anti-phospho antibody and streptavidin-XL665) in the detection buffer containing EDTA to stop the reaction.
-
-
Enzymatic Reaction:
-
In a low-volume 384-well plate, dispense the test compounds at various concentrations.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection buffer containing EDTA and the HTRF detection reagents.
-
Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of azaspirocyclic compounds.
Caption: Overview of the ITK signaling cascade in T-cell activation and its inhibition.
Caption: LRRK2-mediated phosphorylation of Rab GTPases and its role in neuronal dysfunction.
Caption: A representative workflow for the discovery and development of azaspirocyclic kinase inhibitors.
Conclusion
Azaspirocyclic scaffolds represent a powerful tool in the arsenal of the modern medicinal chemist. Their inherent three-dimensionality, coupled with their ability to favorably modulate physicochemical and pharmacokinetic properties, has led to their successful application in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The examples of BTK, ITK, and LRRK2 inhibitors highlight the potential of these scaffolds to address challenging biological targets. As synthetic methodologies for accessing diverse and complex azaspirocycles continue to evolve, it is anticipated that their prevalence in clinical candidates and approved drugs will continue to grow, offering new hope for the treatment of a wide range of diseases.
References
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BTK - BTK Interaction Summary | BioGRID [thebiogrid.org]
- 4. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate literature review
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a key building block in modern medicinal chemistry, particularly recognized for its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a novel therapeutic modality that induces the degradation of specific target proteins, and the rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold is instrumental in the rational design of these complex molecules.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important synthetic intermediate.
Chemical Properties and Data
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 1239319-82-4[3] |
| Molecular Formula | C₁₃H₂₄N₂O₂[3] |
| Molecular Weight | 240.34 g/mol [3] |
| Appearance | Off-White powder |
| Purity | Typically >95% |
| Storage | 2-8°C, sealed and dry[2] |
Synthesis
The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of its 2-oxo precursor. A plausible and commonly employed subsequent step is reductive amination.
Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
A common route to the 2-oxo precursor involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable reagent like 2,2,2-trichloroacetyl chloride in the presence of a Zn/Cu couple.
Experimental Protocol: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zn/Cu couple
-
2,2,2-trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
Dimethyl ether (DME)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv).
-
Add t-BuOMe and cool the mixture to 15°C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in DME.
-
Allow the reaction to stir at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of NH₄Cl.
-
Stir the mixture at room temperature for 4 hours and then filter to remove solid residues.
-
Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in Hexane) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
-
Quantitative Data:
-
Yield: Approximately 15%
-
Step 2: Reductive Amination to Yield this compound
The conversion of the 2-oxo intermediate to the desired 2-amino product can be achieved through reductive amination. This process typically involves the formation of an imine or a related intermediate, followed by reduction.
General Experimental Protocol: Reductive Amination
-
Materials:
-
tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Aqueous workup reagents (e.g., saturated aqueous NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in an anhydrous solvent.
-
Add the ammonia source and stir the mixture at room temperature.
-
After a designated period for imine formation, add the reducing agent portion-wise.
-
Monitor the reaction by a suitable method (e.g., TLC, LC-MS) until completion.
-
Quench the reaction, for example, by the addition of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the final this compound.
-
Synthetic Pathway Visualization
The overall synthetic scheme can be visualized as a two-step process.
Application in PROTAC Development
The unique spirocyclic nature of this compound provides a rigid scaffold that can be strategically incorporated into PROTAC linkers. The primary amine serves as a convenient attachment point for further chemical modifications, allowing for the connection of ligands for both the target protein and an E3 ubiquitin ligase.
Safety and Handling
This compound is associated with certain hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant applications in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The structural rigidity and functional handles of this molecule make it an attractive component for the construction of complex and biologically active compounds. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
The Discovery and Development of Novel Azaspiro[3.5]nonane Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, conferring a unique three-dimensional geometry that enables potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel azaspiro[3.5]nonane compounds, with a focus on their development as G protein-coupled receptor 119 (GPR119) agonists, fatty acid amide hydrolase (FAAH) inhibitors, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro) inhibitors.
Core Therapeutic Areas and Mechanisms of Action
Azaspiro[3.5]nonane derivatives have demonstrated significant therapeutic potential in several key areas:
-
Type 2 Diabetes and Metabolic Disorders: As agonists of GPR119, these compounds stimulate glucose-dependent insulin secretion and the release of incretin hormones, offering a promising approach for the management of type 2 diabetes.[1][2][3][4] The rigid spirocyclic core helps to optimally position the interacting moieties for enhanced potency and efficacy at the GPR119 receptor.[1]
-
Pain, Anxiety, and Inflammatory Disorders: By inhibiting FAAH, a key enzyme in the endocannabinoid system, azaspiro[3.5]nonane compounds increase the levels of endogenous cannabinoids, leading to analgesic, anxiolytic, and anti-inflammatory effects.[5][6] The 7-azaspiro[3.5]nonane core has been identified as a lead scaffold for potent FAAH inhibitors.[7]
-
Antiviral Therapy: More recently, the azaspiro[3.5]nonane scaffold has been incorporated into inhibitors of the SARS-CoV-2 3CLpro, an essential enzyme for viral replication. This highlights the versatility of this structural motif in addressing emerging infectious diseases.
Quantitative Data Summary
The following tables summarize the biological activity and pharmacokinetic properties of representative azaspiro[3.5]nonane compounds from the literature.
Table 1: In Vitro Activity of Azaspiro[3.5]nonane Derivatives
| Compound ID | Target | Assay Type | Species | Activity (EC50/IC50/Ki) |
| GPR119 Agonists | ||||
| Compound 54g | GPR119 | cAMP Accumulation | Human | 1.2 nM (EC50) |
| Representative Cmpd | GPR119 | cAMP Accumulation | Rat | 2.5 nM (EC50) |
| FAAH Inhibitors | ||||
| Lead Series | FAAH | Enzyme Inhibition | - | k_inact/K_i > 1500 M⁻¹s⁻¹ |
| SARS-CoV-2 3CLpro Inhibitors | ||||
| Representative Cmpd | 3CLpro | FRET Assay | - | Data not available in provided search results |
Table 2: Pharmacokinetic Parameters of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g)
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Sprague-Dawley Rat | Oral | 3 | 2.0 | 450 | 2500 | 45 |
| Sprague-Dawley Rat | Intravenous | 1 | - | - | 5600 | - |
Signaling Pathways and Mechanisms of Action
GPR119 Signaling Pathway
Activation of GPR119 by an azaspiro[3.5]nonane agonist initiates a Gαs-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream effects that promote glucose homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: Identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Abstract
This document provides a detailed two-step protocol for the synthesis of tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a valuable spirocyclic amine building block for drug discovery and development. The synthesis commences with the formation of the key intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, from tert-butyl 4-methylenepiperidine-1-carboxylate. The subsequent step involves a one-pot reductive amination of the ketone intermediate to yield the target primary amine. This protocol is intended for researchers in medicinal chemistry and drug development.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets. The 7-azaspiro[3.5]nonane core, in particular, is a prevalent motif in the design of novel therapeutic agents. This application note outlines a reliable and reproducible method for the preparation of this compound, a versatile intermediate for the synthesis of more complex molecules.
Overall Reaction Scheme
The synthesis is performed in two main steps as illustrated below:
-
Step 1: Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
-
Step 2: Reductive amination to this compound.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be carried out in a well-ventilated fume hood.
Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This procedure is adapted from the method described by ChemicalBook for the synthesis of the ketone intermediate[1].
Reagents:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate
-
Zn/Cu couple
-
tert-Butoxymethane (t-BuOMe), anhydrous
-
2,2,2-Trichloroacetyl chloride
-
1,2-Dimethoxyethane (DME), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol, 1.0 equiv) and Zn/Cu couple (6.54 g, 172.5 mmol, 11.5 equiv).
-
Evacuate the flask and backfill with nitrogen.
-
Add anhydrous t-BuOMe (60 mL) to the flask.
-
While stirring the mixture at 15 °C, add a solution of 2,2,2-trichloroacetyl chloride in anhydrous DME (20 mL) dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution (60 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the mixture to remove solid residues.
-
Separate the organic and aqueous phases of the filtrate.
-
Extract the aqueous phase with EtOAc.
-
Combine all organic phases, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 0-40% EtOAc in Hexane) to yield tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Step 2: Reductive Amination to this compound
This is a general procedure for the reductive amination of a ketone to a primary amine, a widely used transformation in organic synthesis.[2][3][4][5][6]
Reagents:
-
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Ammonium acetate (NH₄OAc)
-
Methanol (MeOH), anhydrous
-
Sodium cyanoborohydride (NaBH₃CN)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in anhydrous methanol.
-
Add ammonium acetate (approximately 10 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN) (approximately 1.5-2.0 equivalents) in a small amount of anhydrous methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 1 M NaOH solution to a pH of >10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | tert-Butyl 4-methylenepiperidine-1-carboxylate | 239.31 | 15%[1] | >97% |
| 2 | This compound | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 240.35 | 70-85% (Typical) | >95% |
Visualizations
Figure 2: Detailed experimental workflow for the synthesis.
References
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Spirocyclic Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.
While polyethylene glycol (PEG) and alkyl chains have been traditionally used as linkers, there is a growing interest in more rigid and three-dimensional structures, such as spirocycles. The incorporation of spirocyclic motifs, like the 7-azaspiro[3.5]nonane core, can offer several advantages:
-
Conformational Rigidity: A more rigid linker can pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty upon binding to the POI and E3 ligase.
-
Improved Physicochemical Properties: Spirocyclic linkers can enhance solubility, permeability, and metabolic stability compared to their linear counterparts.
-
Novel Intellectual Property: The use of unique linker architectures provides opportunities for generating novel intellectual property in a competitive landscape.
This document provides detailed protocols and application notes for the use of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate , a versatile building block for the synthesis of PROTACs with a spirocyclic linker.
PROTAC Signaling Pathway
The mechanism of action of PROTACs involves the recruitment of the cellular protein degradation machinery to a specific protein of interest.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a modular, multi-step approach. The following diagram illustrates a representative workflow.
Caption: Generalized workflow for PROTAC synthesis.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Coupling of this compound to a Carboxylic Acid-Functionalized POI Ligand
This protocol describes the formation of an amide bond between the primary amine of the spirocyclic linker and a carboxylic acid group on the POI-binding moiety.
Materials:
-
This compound
-
Carboxylic acid-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the linker solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected POI-linker conjugate.
Protocol 2: Boc Deprotection of the POI-Linker Conjugate
This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine on the spirocyclic linker for subsequent coupling.
Materials:
-
Boc-protected POI-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM or toluene may be necessary to remove residual TFA.
-
The resulting crude amine-functionalized POI-linker (as a TFA salt) is often used in the next step without further purification.
Protocol 3: Final Coupling to a Carboxylic Acid-Functionalized E3 Ligase Ligand
This protocol describes the final amide bond formation between the deprotected POI-linker intermediate and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VH032).
Materials:
-
Amine-functionalized POI-linker (from Protocol 2)
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve the crude amine-functionalized POI-linker (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq, to neutralize the TFA salt and for the coupling reaction) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and filter.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC product.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Data Presentation: Summary of Synthetic Steps
The following table summarizes the key parameters for the synthesis of a PROTAC using this compound. Expected outcomes are illustrative and will vary depending on the specific substrates.
| Step | Reaction Type | Key Reagents | Solvent | Typical Time | Expected Yield | Purification Method | Characterization |
| 1 | Amide Coupling | POI-COOH, Linker-NH2, HATU, DIPEA | DMF | 4-6 h | 60-80% | Flash Chromatography | LC-MS, NMR |
| 2 | Boc Deprotection | TFA | DCM | 1-2 h | >95% (crude) | None (used directly) | LC-MS |
| 3 | Amide Coupling | POI-Linker-NH2, E3-COOH, HATU, DIPEA | DMF | 4-6 h | 40-60% | Preparative HPLC | HRMS, NMR, HPLC |
Conclusion
The use of this compound offers a valuable strategy for the synthesis of PROTACs with rigid, three-dimensional linkers. The protocols outlined in this document provide a general framework for the incorporation of this building block into a PROTAC synthesis workflow. The modular nature of this approach allows for the systematic variation of the POI ligand, E3 ligase ligand, and the linker itself to optimize the degradation potency and selectivity of the final PROTAC molecule. Researchers are encouraged to adapt and optimize these protocols to suit their specific target and synthetic strategy.
The Versatile Scaffold: Applications of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of a Promising Molecular Building Block
The spirocyclic amine, tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the use of this versatile building block in the discovery of novel therapeutics, with a focus on its application in the development of G protein-coupled receptor (GPR119) agonists, fatty acid amide hydrolase (FAAH) inhibitors, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Application 1: GPR119 Agonists for Type 2 Diabetes
The 7-azaspiro[3.5]nonane core, derived from this compound, has been successfully employed in the design of potent agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.
Quantitative Data
A study on the optimization of 7-azaspiro[3.5]nonane derivatives led to the identification of compound 54g as a potent GPR119 agonist. The following tables summarize its in vitro activity and pharmacokinetic profile.
| Compound | Parameter | Value | Species |
| 54g | GPR119 EC50 | 1.2 nM | Human |
| 54g | GPR119 EC50 | 2.5 nM | Rat |
Table 1: In Vitro Biological Activity of Compound 54g.
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 358 |
| AUC0-24h (ng·h/mL) | 1340 |
| t1/2 (h) | 3.2 |
| Bioavailability (F%) | 45 |
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, oral administration).
Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that leads to the potentiation of insulin secretion. The receptor is coupled to a Gs alpha subunit (Gαs), and its activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA), ultimately resulting in enhanced glucose-stimulated insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.
Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists
The synthesis of these agonists typically involves a multi-step sequence starting from the this compound core. A key step is the coupling of a suitable aryl or heteroaryl group, often via a Suzuki or other cross-coupling reaction, to introduce the desired substituent for GPR119 activation.
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a valuable spirocyclic building block for pharmaceutical and medicinal chemistry applications. The rigid three-dimensional structure of the 7-azaspiro[3.5]nonane scaffold is of significant interest in drug discovery for improving target specificity and metabolic stability. This document outlines a robust two-step synthetic route, commencing with the synthesis of the ketone intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by a scalable reductive amination to yield the target primary amine.
Overall Synthetic Workflow
The synthesis is performed in two key stages: the formation of the spirocyclic ketone and its subsequent conversion to the primary amine.
Caption: Overall two-step synthetic route.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
This protocol details the [2+2] cycloaddition reaction to form the spirocyclic ketone intermediate. The procedure is adapted from established methods and optimized for larger scale operations.[1]
Workflow Diagram:
Caption: Workflow for ketone synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| tert-Butyl 4-methylenepiperidine-1-carboxylate | 197.28 | 2.96 | 15.0 | 1.0 |
| Zinc/Copper couple | - | 6.54 | - | 11.5 |
| 2,2,2-Trichloroacetyl chloride | 181.38 | 3.27 | 18.0 | 1.2 |
| tert-Butyl methyl ether (t-BuOMe) | 88.15 | - | - | - |
| 1,2-Dimethoxyethane (DME) | 90.12 | - | - | - |
| Saturated Ammonium Chloride (aq.) | - | - | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - | - |
Procedure:
-
Reactor Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 kg, 15.0 mol) and the Zinc/Copper couple (6.54 kg).
-
Inert Atmosphere: Evacuate the reactor and backfill with nitrogen. Add anhydrous t-BuOMe (60 L).
-
Reagent Addition: Cool the stirred mixture to 15°C. Separately, prepare a solution of 2,2,2-trichloroacetyl chloride (3.27 kg, 18.0 mol) in anhydrous DME (20 L). Add this solution dropwise to the reactor, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Quenching: Cool the reactor in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution (60 L). Caution: The initial addition may be exothermic.
-
Stirring: After the quench is complete, stir the biphasic mixture vigorously at room temperature for 4 hours.
-
Filtration and Extraction: Filter the mixture to remove solid residues. Separate the organic and aqueous phases of the filtrate. Extract the aqueous phase with ethyl acetate (2 x 30 L).
-
Washing and Drying: Combine all organic phases and wash with brine (40 L). Dry the organic solution over anhydrous sodium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude residue is purified by large-scale column chromatography (Silica gel, eluting with a gradient of Ethyl Acetate in Hexane) to afford the title compound.
Expected Yield: ~15-25% Purity: >98% (by HPLC)
Protocol 2: Reductive Amination to this compound
This protocol describes the conversion of the ketone intermediate to the target primary amine using a one-pot reductive amination procedure. This method is advantageous for large-scale synthesis as it avoids the isolation of the intermediate imine and uses readily available reagents.[2]
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 239.31 | 2.39 | 10.0 | 1.0 |
| Ammonium Chloride (NH4Cl) | 53.49 | 2.67 | 50.0 | 5.0 |
| Triethylamine (Et3N) | 101.19 | 5.06 | 50.0 | 5.0 |
| Sodium Borohydride (NaBH4) | 37.83 | 0.76 | 20.0 | 2.0 |
| Methanol (MeOH) | 32.04 | - | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Water | 18.02 | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - | - | - |
Procedure:
-
Reactor Setup: Charge a reactor with tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (2.39 kg, 10.0 mol), ammonium chloride (2.67 kg, 50.0 mol), and methanol (50 L).
-
Base Addition: Add triethylamine (5.06 kg, 50.0 mol) to the suspension. Stir the mixture at room temperature for 4-6 hours to facilitate the in-situ formation of the imine.
-
Reduction: Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Reductant Addition: Add sodium borohydride (0.76 kg, 20.0 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water (20 L) while cooling the reactor.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the resulting aqueous slurry with dichloromethane (3 x 30 L).
-
Washing and Drying: Combine the organic layers and wash with brine (30 L). Dry the solution over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by crystallization or column chromatography if necessary.
Expected Yield: 60-80% Purity: >97% (by HPLC)
Summary of Quantitative Data
| Parameter | Step 1: Ketone Synthesis | Step 2: Reductive Amination |
| Starting Material | tert-Butyl 4-methylenepiperidine-1-carboxylate | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
| Key Reagents | Zn/Cu couple, 2,2,2-Trichloroacetyl chloride | NH4Cl, Et3N, NaBH4 |
| Solvent(s) | t-BuOMe, DME | Methanol |
| Reaction Temperature | 15°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | Overnight | 6-12 hours |
| Product | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | This compound |
| Typical Yield | 15-25% | 60-80% |
| Typical Purity | >98% | >97% |
| Purification Method | Column Chromatography | Crystallization / Column Chromatography |
References
Application Note: High-Purity Purification of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate using Automated Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents due to its unique spirocyclic scaffold. The purity of this intermediate is paramount to ensure the desired outcome of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. This application note details a robust and efficient method for the purification of this compound using automated flash chromatography, yielding the compound with high purity.
Chromatographic Purification Strategy
The purification of the title compound can be effectively achieved using normal-phase flash chromatography. Due to the basic nature of the primary amine, peak tailing can be a significant issue on silica gel. To mitigate this, the mobile phase is modified with a small amount of a volatile amine, such as triethylamine or n-propylamine, to improve peak shape and resolution.[1] A gradient elution from a non-polar solvent like hexane to a more polar solvent like ethyl acetate allows for the efficient separation of the desired product from less polar and more polar impurities.
Experimental Protocol
Instrumentation and Consumables:
-
Automated flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g)
-
UV-Vis detector or Evaporative Light Scattering Detector (ELSD)
-
Fraction collector
-
Solvents: HPLC grade Hexane, Ethyl Acetate, and Triethylamine
-
Crude this compound
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., DCM or methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
Chromatography Conditions:
A method analogous to the purification of the corresponding ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, can be adapted.[2] The key modification is the addition of a small percentage of triethylamine to the mobile phase to prevent peak tailing of the amine.
| Parameter | Value |
| Stationary Phase | Silica Gel (40 g column) |
| Mobile Phase A | Hexane with 0.1% (v/v) Triethylamine |
| Mobile Phase B | Ethyl Acetate with 0.1% (v/v) Triethylamine |
| Gradient | 0-50% B over 20 column volumes (CV) |
| Flow Rate | 40 mL/min |
| Detection | UV at 210 nm and 254 nm, or ELSD |
| Sample Loading | Dry loading of crude material adsorbed onto silica gel |
Procedure:
-
Equilibrate the silica gel column with the initial mobile phase conditions (100% Mobile Phase A) for at least 2 column volumes.
-
Load the prepared crude sample onto the column.
-
Initiate the gradient elution and fraction collection.
-
Monitor the chromatogram for the elution of the product peak.
-
Combine the fractions containing the pure product, as determined by thin-layer chromatography (TLC) or LC-MS analysis.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.
Data Presentation
The following table summarizes the expected results from the purification of a 500 mg batch of crude material.
| Parameter | Result |
| Crude Sample Loading | 500 mg |
| Elution Volume | ~8-12 CV |
| Yield of Pure Product | >90% |
| Purity (by HPLC) | >98% |
Purification Workflow
Caption: Workflow for the purification of this compound.
Alternative Purification Methods
For smaller scales or analytical purposes, High-Performance Liquid Chromatography (HPLC) with a normal-phase column (e.g., silica, diol, or cyano) can be employed.[1] The use of a basic additive in the mobile phase, such as n-propylamine, is also recommended for optimal peak shape and separation.[1] For certain impurities, recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, may be a viable alternative or a final polishing step.[3] In some cases, purification via a neutral alumina column has also been reported for similar spirocyclic compounds.[4]
Conclusion
The detailed protocol provides a reliable method for obtaining high-purity this compound, a crucial intermediate for pharmaceutical research and development. The use of an amine-modified mobile phase in normal-phase flash chromatography is key to achieving excellent separation and peak symmetry for this basic compound. This method is scalable and can be adapted for various quantities required in a drug discovery setting.
References
- 1. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 3. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Protocol for the Boc Deprotection of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability in a variety of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the deprotection of the Boc group from tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate to yield 2-amino-7-azaspiro[3.5]nonane. The resulting unprotected diamine is a valuable building block for the synthesis of novel therapeutic agents and other complex molecules in drug discovery and development.
The deprotection is typically achieved through acid-catalyzed cleavage. The mechanism involves protonation of the carbamate oxygen, which leads to the formation of a stable tert-butyl cation and the release of carbon dioxide, liberating the free amine. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane or other suitable solvents. The choice of deprotection conditions can be critical, depending on the presence of other acid-sensitive functional groups within the molecule.
Data Presentation
The following table summarizes representative quantitative data for the Boc deprotection of this compound under two common acidic conditions. Please note that these are typical expected values and actual results may vary depending on the specific reaction scale and conditions.
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | 2 | >95 | >98 |
| 2 | Hydrogen Chloride (HCl) | 1,4-Dioxane | 25 | 4 | >95 | >98 |
Experimental Protocols
Two standard protocols for the Boc deprotection of this compound are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol utilizes a solution of trifluoroacetic acid in dichloromethane, a common and effective method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq) dropwise at room temperature. A common ratio is 20-50% TFA in DCM (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. c. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-7-azaspiro[3.5]nonane. The product can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method employs a solution of hydrogen chloride in 1,4-dioxane, which is another standard procedure for Boc deprotection and often yields the hydrochloride salt of the amine.
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction by TLC or LC-MS.
-
Isolation: a. Upon completion of the reaction, add diethyl ether to the reaction mixture to precipitate the product completely. b. Collect the solid by filtration. c. Wash the solid with diethyl ether to remove any non-polar impurities. d. Dry the collected solid under vacuum to obtain 2-amino-7-azaspiro[3.5]nonane as its dihydrochloride salt.
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow for the Boc deprotection.
Caption: Chemical reaction for the Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. The information is curated to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues that may be encountered during the synthesis. The synthesis is generally considered to proceed through key stages, including the formation of a spirocyclic ketone intermediate, followed by reductive amination to yield the target primary amine.
Issue 1: Low Yield in Spirocyclization to form the Azaspiro[3.5]nonane Ketone Core
-
Question: My spirocyclization reaction to form the tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate intermediate is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in spirocyclization reactions can stem from several factors. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as tert-butyl 4-methylenepiperidine-1-carboxylate. Impurities can interfere with the reaction and lead to the formation of side products.
-
Reaction Conditions: The reaction conditions are critical. For the formation of the cyclobutanone ring via a [2+2] cycloaddition, the choice of reagents and temperature can significantly impact the yield. For instance, in a reaction using a Zn/Cu couple and trichloroacetyl chloride, maintaining the reaction temperature and ensuring slow, controlled addition of reagents is crucial.[1]
-
Catalyst and Reagent Activity: The activity of reagents like the Zn/Cu couple is vital. Ensure it is freshly prepared and activated for optimal performance. Catalyst inactivity or decomposition can lead to incomplete conversion.
-
Work-up Procedure: During the work-up, slow and careful quenching of the reaction mixture is important to avoid decomposition of the product.[1] The pH of the aqueous solution during extraction can also affect the stability and recovery of the product.
-
Purification: The crude product may require careful purification by column chromatography. The choice of solvent system for chromatography is important to ensure good separation from impurities.[1]
-
Issue 2: Poor Diastereoselectivity in the Spirocyclization Step
-
Question: I am observing the formation of diastereomers and the ratio is not favorable. How can I improve the diastereoselectivity of the spirocyclization?
-
Answer: Achieving high diastereoselectivity can be challenging. Consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrate or employing a chiral catalyst and ligands can effectively control the stereochemical outcome of the reaction.[2]
-
Protecting Groups: The steric bulk of the protecting group on the nitrogen can influence the facial selectivity of the cyclization. Screening different protecting groups (e.g., Boc, Cbz) may lead to improved diastereoselectivity.[2]
-
Issue 3: Inefficient Conversion of the Ketone to the Amine
-
Question: The reductive amination of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate to the desired 2-amino product is incomplete. What can I do to drive the reaction to completion?
-
Answer: Incomplete conversion in reductive amination can be due to several factors:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The reactivity and selectivity of these reagents vary, so it may be necessary to screen different ones.
-
Imine Formation: The initial formation of the imine or enamine intermediate is crucial for the success of the reductive amination. The reaction pH should be controlled (typically weakly acidic) to favor imine formation without causing decomposition of the starting material or product.
-
Ammonia Source: When forming a primary amine, a suitable source of ammonia, such as ammonium acetate or ammonia in an alcoholic solvent, is required. Ensure an adequate excess is used to drive the equilibrium towards imine formation.
-
Reaction Time and Temperature: The reaction may require extended periods or elevated temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Issue 4: Difficulty with Boc Protection
-
Question: I am having trouble with the Boc protection of the piperidine nitrogen. The reaction is slow or gives a low yield.
-
Answer: Issues with Boc protection can arise from the nucleophilicity of the amine and the reaction conditions.
-
Substrate Solubility: Poor solubility of the amine starting material can hinder the reaction. Using a co-solvent system, such as water/methanol/triethylamine, can improve the solubility of amine salts.[3]
-
Base: A suitable base, such as triethylamine or diisopropylethylamine, is typically required to neutralize the acid formed during the reaction and to deprotonate the amine salt if used as the starting material.[4]
-
Reagent Equivalence: Using a slight excess of di-tert-butyl dicarbonate (Boc₂O) can help drive the reaction to completion.[3]
-
Poorly Nucleophilic Amines: If the amine is sterically hindered or electronically deactivated, the reaction may be sluggish. In such cases, using a more reactive Boc-donating reagent or a catalyst like DMAP might be necessary, though compatibility with other functional groups should be considered.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic route for this compound?
-
A common approach involves the synthesis of a Boc-protected piperidine precursor, followed by a spirocyclization reaction to form tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This ketone intermediate is then converted to the target primary amine via reductive amination.[1]
-
-
Q2: Are there alternative methods for the spirocyclization step?
-
Q3: How can I purify the final product, this compound?
-
The final product is a basic amine and can be purified by column chromatography on silica gel. However, due to its basicity, tailing on the column might be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Alternatively, purification can be performed using alumina or amine-functionalized silica gel.[2]
-
-
Q4: What are the key safety precautions to take during this synthesis?
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as trichloroacetyl chloride and strong reducing agents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of a Key Intermediate, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
| Step | Reagents and Solvents | Temperature | Time | Yield | Reference |
| Spirocyclization | tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, 2,2,2-trichloroacetyl chloride, t-BuOMe/DME | 15 °C to room temperature | Overnight | 15% | [1] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate[1]
-
To a flame-dried round-bottom flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a Zn/Cu couple (11.5 equiv) under a nitrogen atmosphere.
-
Add tert-butyl methyl ether (t-BuOMe) to the flask.
-
Cool the mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (DME) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Stir the mixture at room temperature for 4 hours and then filter to remove the solid.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.
Protocol 2: General Procedure for Reductive Amination of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
-
Dissolve tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equiv) in a suitable solvent such as methanol or dichloromethane.
-
Add a source of ammonia, such as ammonium acetate (excess), to the solution.
-
Adjust the pH of the mixture to approximately 5-6 using a mild acid like acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, possibly with a small percentage of triethylamine) to yield this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in spirocyclization.
Caption: Troubleshooting workflow for reductive amination.
References
- 1. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,7-Diazaspiro[3.5]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,7-diazaspiro[3.5]nonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 2,7-diazaspiro[3.5]nonane?
The formation of side products is highly dependent on the synthetic route employed. However, based on common synthetic strategies, several classes of impurities can be anticipated. One specifically identified impurity, particularly in syntheses involving a cyclization step with a reducing agent like lithium aluminum hydride, is a transitional reduction olefin impurity[1]. Other potential side products include incompletely cyclized intermediates and products of intermolecular side reactions.
Q2: My reaction has stalled, and I am observing a significant amount of a mono-alkylated intermediate. How can I drive the reaction to completion?
The presence of a mono-alkylated intermediate suggests that the second intramolecular cyclization is sluggish. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature as dictated by your specific protocol.
-
Steric Hindrance: The conformation of the intermediate may not be favorable for the second ring closure. Increasing the reaction temperature might provide the necessary activation energy to overcome this barrier.
-
Base Strength/Concentration: If your reaction employs a base to deprotonate a nitrogen atom for the cyclization, ensure the base is sufficiently strong and used in the correct stoichiometric amount.
Q3: I have isolated a side product with a mass corresponding to an olefin. What is the likely structure and how can I avoid its formation?
In syntheses that utilize a reduction step to form the azetidine ring, such as the reduction of a lactam, over-reduction or elimination can lead to the formation of an unsaturated side product. For instance, in the synthesis of a related 7-oxo-2-azaspiro[3.5]nonane, "transitional reduction olefin impurities" have been noted as the main byproducts of lithium aluminum hydride cyclization[1]. This likely arises from the elimination of the hydroxyl group of a hemiaminal intermediate. To minimize the formation of this impurity, consider the following:
-
Choice of Reducing Agent: A milder reducing agent might be more selective and prevent over-reduction or elimination.
-
Temperature Control: Perform the reduction at a lower temperature to increase selectivity.
-
Careful Work-up: The pH and temperature during the work-up can influence the stability of intermediates and the propensity for elimination reactions.
Q4: My final product appears to be a mixture of oligomers or polymers. What could be the cause and how can it be prevented?
The formation of oligomeric or polymeric material is typically due to intermolecular reactions competing with the desired intramolecular cyclization. This is more likely to occur under the following conditions:
-
High Concentrations: Running the reaction at high concentrations can favor intermolecular reactions. Employing high-dilution conditions can significantly favor the intramolecular cyclization.
-
Bifunctional Reagents: If both nitrogen atoms are reactive under the reaction conditions, intermolecular chain growth can occur. The use of protecting groups to differentiate the reactivity of the two nitrogen atoms is a common strategy to prevent this.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in 2,7-diazaspiro[3.5]nonane synthesis.
Problem 1: Low Yield of 2,7-Diazaspiro[3.5]nonane
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If starting material or intermediates persist, consider increasing reaction time, temperature, or reagent stoichiometry. |
| Formation of side products | See the "Common Side Products and Mitigation Strategies" table below. |
| Product loss during work-up/purification | Optimize the extraction and purification procedures. Ensure the pH is appropriate to prevent your product from remaining in the aqueous phase. Consider alternative purification methods like column chromatography or crystallization. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observation | Potential Impurity | Suggested Action |
| Mass spectrum shows a peak corresponding to M-2 (where M is the mass of the desired product) | Transitional Reduction Olefin Impurity | Use a milder reducing agent, lower the reaction temperature during reduction, and ensure a carefully controlled work-up. |
| Mass spectrum shows a peak corresponding to the mono-cyclized intermediate | Incomplete Cyclization Product | Increase reaction time or temperature. If using a base, ensure it is of sufficient strength and concentration. |
| Broad peaks in NMR and high molecular weight signals in mass spectrum | Oligomers/Polymers | Perform the cyclization step under high-dilution conditions. Consider using a protecting group strategy to differentiate the reactivity of the two nitrogen atoms. |
Common Side Products and Mitigation Strategies
| Side Product Class | Potential Structure | Formation Mechanism | Mitigation Strategies |
| Transitional Reduction Olefin Impurity | An unsaturated spirocyclic compound | Elimination reaction during the reduction of a lactam or a related intermediate. | - Use a milder reducing agent. - Lower the reaction temperature. - Optimize work-up conditions. |
| Incomplete Cyclization Product | A mono-alkylated, open-chain intermediate | The second intramolecular cyclization is slower than the first. | - Increase reaction time and/or temperature. - Use a stronger base if applicable. |
| Oligomers/Polymers | Linear or branched chains of repeating units | Intermolecular reactions competing with intramolecular cyclization. | - Employ high-dilution conditions for the cyclization step. - Utilize an orthogonal protecting group strategy for the two nitrogen atoms. |
Experimental Protocols
While specific experimental protocols are highly dependent on the chosen synthetic route, a general procedure for a key cyclization step is outlined below.
General Procedure for a Reductive Amination/Cyclization Step:
-
Dissolve the precursor keto-amine in a suitable anhydrous solvent (e.g., dichloromethane or methanol) under an inert atmosphere.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: A generalized experimental workflow for the synthesis of 2,7-diazaspiro[3.5]nonane.
Caption: Logical relationships between the desired reaction pathway and common side reactions.
References
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate stability and storage conditions
This technical support guide provides essential information on the stability and storage of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly sealed to prevent moisture ingress and contamination.[1] For optimal preservation of quality, refer to the summary table below for specific temperature recommendations based on related compounds.
Q2: I've observed clumping of the solid material. Is the product degraded?
A2: Clumping of the solid material is often due to the absorption of moisture, as some similar compounds are known to be hygroscopic. While this does not necessarily indicate chemical degradation, it is crucial to handle the compound in a dry environment and to ensure the container is securely sealed after use. To mitigate this, consider storing the compound under an inert atmosphere such as argon.
Q3: My reaction yield using this compound is lower than expected. Could the starting material have degraded?
A3: Lower than expected reaction yields can be an indicator of starting material degradation. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[2][3] Accidental exposure to acidic reagents, solvents, or even acidic impurities on glassware can lead to the cleavage of the Boc group, rendering the compound unsuitable for your intended reaction. It is recommended to verify the purity of the material using an appropriate analytical method, such as NMR or LC-MS, before use.
Q4: Are there any specific chemical classes that are incompatible with this compound?
A4: Yes. Due to the acid-labile nature of the Boc protecting group, this compound is incompatible with strong acids.[2][3] Contact with acids will lead to the removal of the Boc group. Additionally, you should avoid contact with strong oxidizing agents. It is always good practice to avoid contact with incompatible materials.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or changed in appearance. | Exposure to air, light, or contaminants. Potential degradation. | Do not use. Dispose of the compound according to local regulations. Ensure proper storage of new batches. |
| Low or no reactivity in a reaction where it is a starting material. | Degradation of the compound (e.g., cleavage of the Boc group). | Confirm the identity and purity of the compound using analytical techniques (NMR, LC-MS). If degraded, procure a fresh batch. Review your experimental setup to eliminate sources of acid contamination. |
| Inconsistent analytical results (e.g., NMR, HPLC). | Presence of impurities or degradation products. | Purify the compound if possible (e.g., by column chromatography). If purification is not feasible, use a fresh batch of the compound. |
Data Presentation: Storage Condition Summary
| Compound | Recommended Storage Temperature | Additional Notes |
| This compound | Cool, dry place | Keep container tightly closed in a well-ventilated place. |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride | 2-8°C (Refrigerator)[4] | Store away from incompatible materials.[1] |
| tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Room Temperature | Sealed in dry conditions.[5] |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | Room Temperature | Keep in a dark place, sealed in dry conditions.[6] |
| tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | 2-8°C | Sealed and dry.[7] |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol outlines a general method for assessing the stability of this compound under specific conditions.
1. Objective: To determine the stability of the compound under various storage conditions (e.g., temperature, humidity, light exposure) over a defined period.
2. Materials:
-
This compound
-
Vials (amber and clear)
-
Environmental chambers or ovens set to desired temperatures
-
Desiccator
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
-
Reference standard of the compound
3. Methodology:
-
Aliquot the compound into several amber and clear vials.
-
Establish a baseline (T=0) analysis of the compound's purity and identity using HPLC, LC-MS, and NMR.
-
Store the vials under different conditions:
-
Temperature: -20°C, 2-8°C, Room Temperature (20-25°C), 40°C.
-
Humidity: Use a desiccator for a low humidity condition and a saturated salt solution chamber for a high humidity condition.
-
Light: Store clear vials in a location with ambient light exposure and amber vials to serve as a dark control.
-
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using the same analytical methods as the baseline to assess for any degradation products or decrease in purity.
-
Compare the results to the baseline and the reference standard to quantify the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Acid-catalyzed degradation of the Boc-protected amine.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 6. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS#: 203661-69-2 [m.chemicalbook.com]
- 7. tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate [myskinrecipes.com]
troubleshooting failed reactions involving tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a bifunctional molecule with a primary amine and a Boc-protected secondary amine within a spirocyclic scaffold. The primary amine is nucleophilic and readily participates in a variety of reactions, including:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
The Boc-protected amine is stable under many reaction conditions but can be deprotected to liberate the secondary amine for further functionalization.
Q2: What are the key stability considerations for this compound?
A2: The Boc (tert-butoxycarbonyl) protecting group is sensitive to strong acids. Care should be taken to avoid acidic conditions if the Boc group needs to remain intact. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Q3: I am observing incomplete conversion in my amide coupling reaction. What are the possible causes?
A3: Incomplete conversion in amide coupling reactions can be due to several factors:
-
Insufficient activation of the carboxylic acid: Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the correct stoichiometric amount.
-
Base-related issues: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid side reactions. Ensure the base is dry and added in the appropriate excess.
-
Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more potent coupling reagent.
-
Moisture: All reagents and solvents should be anhydrous, as water can hydrolyze the activated carboxylic acid species.
Q4: My reductive amination reaction is giving low yields. What should I check?
A4: Low yields in reductive amination can be attributed to:
-
Inefficient imine formation: The initial condensation between the amine and the carbonyl compound to form an imine is crucial. This step is often catalyzed by mild acid. Ensure the pH is optimal for imine formation.
-
Reducing agent issues: Use a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) that selectively reduces the imine in the presence of the carbonyl group. Ensure the reducing agent is not old or deactivated.
-
Competitive reduction of the carbonyl: If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde or ketone starting material before imine formation is complete.
-
Reaction conditions: Ensure the solvent is appropriate (e.g., DCM, THF, or MeOH) and that the reaction temperature is suitable.
Troubleshooting Guides
Failed Amide Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting materials remain | Inactive coupling reagent or base. | Use fresh coupling reagents (e.g., HATU, EDC/HOBt). Ensure the base (e.g., DIPEA) is anhydrous and of high quality. |
| Steric hindrance. | Increase reaction temperature (e.g., to 40-50 °C). Increase reaction time. Consider using a more powerful coupling reagent like COMU. | |
| Presence of moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of desired amide | Incomplete reaction. | Increase reaction time and/or temperature. Add a second portion of the coupling reagent after a few hours. |
| Side reactions (e.g., formation of N-acylurea with EDC). | Add HOBt or HOAt as an additive when using EDC to suppress side reactions. | |
| Difficult purification. | Optimize chromatographic conditions. Consider a different workup procedure to remove impurities before chromatography. | |
| Multiple spots on TLC, complex mixture | Degradation of starting material or product. | Perform the reaction at a lower temperature. Check the stability of your carboxylic acid under the reaction conditions. |
| Epimerization of a chiral carboxylic acid. | Use a base like DIPEA and a coupling reagent known to minimize epimerization (e.g., COMU or HATU with HOBt). |
Failed Reductive Amination Reactions
| Symptom | Possible Cause | Suggested Solution |
| Only starting materials observed | No imine formation. | Add a catalytic amount of acetic acid to promote imine formation. Ensure the reaction is stirred efficiently. |
| Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. | |
| Aldehyde/Ketone is consumed, but no desired product | Reduction of the carbonyl starting material. | Use a milder reducing agent (STAB is generally preferred over NaBH₄ for one-pot reactions). |
| Formation of an aminal or other side products. | Control the stoichiometry of the reactants carefully. | |
| Low yield of the desired secondary amine | Incomplete reduction of the imine. | Increase the amount of reducing agent. Increase the reaction time. |
| Dialkylation of the primary amine. | Use a slight excess of the carbonyl compound to drive the reaction to the desired secondary amine. | |
| Difficult purification | Removal of boron salts. | Perform an aqueous workup with a mild base to quench and remove boron byproducts. |
| Separation from unreacted starting amine. | Utilize ion-exchange chromatography or optimize silica gel chromatography conditions. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical amide coupling reaction using HATU as the coupling reagent.
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added this compound (1.05 eq.).
-
Diisopropylethylamine (DIPEA) (3.0 eq.) is added to the mixture, followed by the addition of HATU (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 4-16 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Typical Yields: 70-95%
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a one-pot reductive amination using sodium triacetoxyborohydride (STAB).
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM) is added acetic acid (0.1 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Typical Yields: 60-90%
Visualizations
PROTAC Synthesis Workflow
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. This compound is a valuable linker precursor in PROTAC synthesis.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Troubleshooting Logic for Failed Amide Coupling
This diagram illustrates a logical approach to troubleshooting a failed amide coupling reaction.
Caption: A decision tree for troubleshooting failed amide coupling reactions.
Technical Support Center: Optimization of Coupling Reactions with tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate in coupling reactions. Given the sterically hindered nature of this secondary amine, this guide focuses on overcoming common challenges in amide bond formation and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group and the spirocyclic core impede the approach of reactants to the secondary amine, slowing down reaction rates and often leading to incomplete conversions.
Q2: What are the most common applications of this molecule?
A2: this compound and its derivatives are frequently used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]
Q3: Which coupling reaction is more suitable for this amine: amide coupling or Buchwald-Hartwig amination?
A3: The choice depends on the desired final product.
-
Amide bond formation is used to couple the amine with a carboxylic acid. This is a common strategy in the assembly of PROTACs, where the amine part of the linker is connected to a carboxylic acid-functionalized ligand.[2]
-
Buchwald-Hartwig amination is employed to form a carbon-nitrogen (C-N) bond between the amine and an aryl or heteroaryl halide (or pseudohalide).[3] This reaction is useful for attaching the spirocyclic linker to an aromatic portion of the target-binding ligand or the E3 ligase ligand.
Q4: Can the Boc protecting group interfere with the coupling reaction?
A4: While the Boc group is generally stable under many coupling conditions, strong acids or high temperatures can lead to its cleavage. It is crucial to select reaction conditions that are compatible with the Boc protecting group to avoid unwanted side reactions.
Troubleshooting Guides
Amide Bond Formation
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Insufficient activation of the carboxylic acid: Standard coupling reagents may not be potent enough to overcome the steric hindrance. 2. Low nucleophilicity of the amine: The steric bulk around the nitrogen atom reduces its reactivity. 3. Suboptimal reaction conditions: Inadequate temperature or reaction time. | 1. Use a more powerful coupling reagent: Switch from standard reagents like DCC/HOBt to more reactive uronium/aminium salts such as HATU, HCTU, or COMU. Phosphonium salts like PyBOP or PyAOP are also effective for hindered couplings. 2. Increase reaction temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier. Microwave irradiation can also be beneficial. 3. Increase reaction time: Monitor the reaction by LC-MS and allow it to proceed for an extended period (e.g., 24-48 hours) if necessary. 4. Use a less hindered base: If using a tertiary amine base, switch from DIPEA to a less bulky one like N-methylmorpholine (NMM) to minimize steric clashes. |
| Formation of Side Products | 1. Epimerization: If the carboxylic acid partner has a chiral center, racemization can occur, especially with prolonged reaction times or at elevated temperatures. 2. Reaction with the Boc group: Although rare under standard conditions, some reagents might interact with the Boc group. | 1. Choose a coupling reagent known to suppress racemization: HATU and COMU are generally preferred for minimizing epimerization. 2. Optimize reaction temperature and time: Use the lowest effective temperature and shortest reaction time to minimize the risk of racemization. |
| Difficulty in Purification | 1. Unreacted starting materials. 2. Byproducts from the coupling reagent. | 1. Drive the reaction to completion: Use a slight excess of the less expensive reagent to ensure full conversion of the more valuable component. 2. Select a coupling reagent with water-soluble byproducts: Reagents like EDC produce byproducts that can be easily removed with an aqueous workup. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Catalyst deactivation: The palladium catalyst may not be active or could be poisoned by impurities. 2. Inappropriate ligand: The chosen phosphine ligand may not be suitable for the sterically hindered amine. 3. Incorrect base: The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups. 4. Poor solvent choice: The solvent may not be optimal for the reaction. | 1. Use a pre-catalyst: Employing a well-defined palladium pre-catalyst can improve reproducibility. 2. Screen different ligands: For sterically hindered secondary amines, bulky, electron-rich phosphine ligands like RuPhos, XPhos, or BrettPhos are often effective.[4] 3. Optimize the base: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tested, possibly requiring higher temperatures.[5][6] 4. Solvent screening: Toluene, dioxane, and THF are common solvents. The choice can significantly impact the reaction outcome.[4] |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide: This side reaction can compete with the desired amination. 2. Homocoupling of the aryl halide. | 1. Judicious choice of ligand: The ligand can influence the relative rates of reductive elimination (product formation) and side reactions. Experiment with different ligands to minimize byproducts.[6] 2. Control reaction temperature: Lowering the temperature may suppress side reactions, although this could also slow down the desired coupling. |
| Inconsistent Results | 1. Variability in reagent quality: Impurities in the amine, aryl halide, or solvent can affect the catalytic cycle. 2. Oxygen sensitivity: The Pd(0) catalyst is sensitive to oxygen. | 1. Purify reagents: Ensure all starting materials and solvents are pure and dry. 2. Degas the reaction mixture: Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general guideline for the coupling of a carboxylic acid to this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add the aryl bromide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amines
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction rates, low racemization. | More expensive, based on potentially explosive HOAt. |
| HBTU | Uronium/Aminium Salt | Good efficiency, widely used. | Can cause guanidinylation of the amine as a side reaction. |
| COMU | Uronium/Aminium Salt | Similar efficiency to HATU, safer (based on OxymaPure). | Limited stability in solution. |
| PyBOP | Phosphonium Salt | Efficient, avoids guanidinylation side reactions. | Generally less reactive than HATU. Byproducts can be challenging to remove. |
| EDC/HOBt | Carbodiimide | Inexpensive, water-soluble byproducts (for EDC). | Less effective for sterically hindered couplings, higher risk of racemization. |
Visualizations
Caption: Workflow for Amide Bond Formation.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via reductive amination?
A1: The most prevalent impurities are typically the unreacted starting material, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, and the corresponding alcohol byproduct, tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. The alcohol is formed by the reduction of the ketone starting material by the hydride reagent. Other minor impurities may include byproducts from the reducing agent and solvent adducts.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purification are flash column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q3: My amine product is tailing significantly on the silica gel column. How can I resolve this?
A3: Tailing of amines on silica gel is a common issue due to the acidic nature of silica. To mitigate this, you can add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et3N) or a 10% ammonia in methanol solution is effective. Alternatively, using an amine-functionalized silica gel can also prevent tailing.
Q4: I am having difficulty separating the desired amine from the alcohol byproduct by column chromatography. What can I do?
A4: The amine and alcohol can have similar polarities, making separation challenging. To improve resolution, you can try using a less polar solvent system and a shallow gradient. For instance, starting with a low percentage of ethyl acetate in hexane and increasing it very slowly can help. Refer to the detailed flash chromatography protocol below for a suggested gradient.
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization can be an effective method, especially for removing less polar impurities. The success of recrystallization depends on finding a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvent systems for Boc-protected amines include ethyl acetate/hexane and ethanol/water.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Low Recovery of Product | Product is highly polar and sticking to the silica gel. | Add a basic modifier (e.g., 1% triethylamine) to the eluent. Use a more polar solvent system, such as a dichloromethane/methanol gradient. |
| Product is co-eluting with a non-UV active impurity. | Monitor fractions by TLC and stain with a potassium permanganate or ninhydrin solution to visualize all spots. | |
| The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using a faster flow rate. Consider using a different stationary phase like alumina (neutral or basic). | |
| Co-elution of Impurities | The solvent system is too polar, causing all compounds to elute quickly. | Start with a less polar eluent and use a very shallow gradient to improve separation. |
| The polarity of the product and impurity are very similar. | Try a different solvent system. For example, if using ethyl acetate/hexane, switch to dichloromethane/methanol. | |
| Product Streaking/Tailing on TLC and Column | The amine is interacting with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-2%) or ammonia in methanol (0.5-2%) to the eluent. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Oiling Out | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solvent is not ideal for crystallization. | Try a different solvent or solvent pair. Ensure the "poor" solvent is added slowly at the boiling point of the "good" solvent until the solution is faintly turbid. | |
| No Crystal Formation | The solution is not saturated enough. | Reduce the amount of solvent by evaporation and then allow it to cool again. |
| Impurities are inhibiting crystallization. | Try to pre-purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities. | |
| Low Purity After Recrystallization | Impurities are co-crystallizing with the product. | Perform a second recrystallization. Ensure the crystals are washed thoroughly with a small amount of cold solvent after filtration. |
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Structure | Molecular Weight ( g/mol ) | Notes |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₁NO₃ | 239.31 | Starting material; less polar than the amine product. |
| tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | C₁₃H₂₃NO₃ | 241.33 | Byproduct of ketone reduction; similar polarity to the amine product. |
Table 2: Suggested Starting Conditions for Flash Chromatography
| Parameter | Condition 1 (Normal Phase) | Condition 2 (With Basic Modifier) |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl Acetate (EtOAc) in Hexane | Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (Et₃N) |
| Gradient | 10% to 50% EtOAc in Hexane | 0% to 10% MeOH in DCM |
| Detection | UV (if applicable), TLC with staining (KMnO₄ or Ninhydrin) | UV (if applicable), TLC with staining (KMnO₄ or Ninhydrin) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the packed column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity using a gradient of ethyl acetate (EtOAc) in hexane. A suggested gradient is:
-
10% EtOAc in hexane (2 column volumes)
-
Increase to 20% EtOAc over 5 column volumes
-
Increase to 30% EtOAc over 5 column volumes
-
Increase to 50% EtOAc to elute the final product.
-
-
Alternative for stubborn separations: Use a gradient of 0-10% methanol in dichloromethane, with 1% triethylamine added to the mobile phase.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvent systems (e.g., ethyl acetate/hexane, ethanol/water, acetone/water). A good system will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Alternative Catalysts for Azaspirocycle Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of azaspirocycles using alternative catalytic methods.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with alternative catalysts for azaspirocycle formation.
Gold-Catalyzed Azaspirocyclization
FAQs
-
Q1: My gold-catalyzed hydroamination/cyclization is sluggish or stalls. What are the potential causes?
-
A1: Catalyst deactivation is a common issue. The active gold(I) species can be sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Impurities in the substrate or solvent can also poison the catalyst. Additionally, the choice of ligand on the gold catalyst is crucial and can significantly impact its activity and stability.
-
-
Q2: I am observing low yields and the formation of side products in my gold-catalyzed azaspirocyclization. How can I improve this?
-
A2: Suboptimal reaction conditions are a likely cause. A thorough optimization of reaction temperature, solvent, and catalyst loading is recommended. For instance, in some gold-catalyzed cyclizations of alkynes, the choice of solvent can dramatically influence the reaction pathway and yield. Consider screening a range of solvents with varying polarity. Side reactions can also arise from the decomposition of the starting material or product under the reaction conditions. Lowering the reaction temperature might be beneficial.
-
-
Q3: How can I improve the enantioselectivity of my asymmetric gold-catalyzed azaspirocyclization?
-
A3: The design of the chiral ligand is paramount for achieving high enantioselectivity. The ligand's steric and electronic properties create a chiral environment around the gold center, which dictates the facial selectivity of the cyclization. If you are observing low enantiomeric excess (ee), consider screening a library of chiral ligands. The counterion associated with the cationic gold catalyst can also influence the stereochemical outcome.
-
Troubleshooting Workflow: Gold-Catalyzed Reactions
Caption: Troubleshooting workflow for gold-catalyzed azaspirocyclization.
Photoredox-Catalyzed Azaspirocyclization
FAQs
-
Q1: My photoredox-catalyzed radical cyclization is not proceeding. What should I check first?
-
A1: Ensure your light source is appropriate for the chosen photocatalyst. The emission spectrum of the light source must overlap with the absorption spectrum of the photocatalyst. Also, confirm that the reaction vessel is transparent to the required wavelength of light. Degassing the reaction mixture is often crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
-
Q2: I am observing significant side reactions, such as dimerization of the radical intermediate. How can I minimize these?
-
A2: Dimerization and other side reactions are often concentration-dependent. Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions. The choice of solvent can also play a role in mediating the lifetime and reactivity of the radical intermediates.
-
-
Q3: The enantioselectivity of my asymmetric photoredox-catalyzed reaction is low. What factors should I consider?
-
A3: In asymmetric photoredox catalysis, achieving high enantioselectivity can be challenging. The interaction between the chiral catalyst (often a co-catalyst) and the radical intermediate is key. Ensure the chiral catalyst is of high purity. The reaction temperature can also significantly impact the enantioselectivity; lower temperatures often lead to higher ee values. The solvent can influence the conformation of the substrate-catalyst complex and thus the stereochemical outcome.
-
Troubleshooting Workflow: Photoredox Catalysis
Caption: Troubleshooting workflow for photoredox-catalyzed reactions.
Organocatalytic Azaspirocyclization
FAQs
-
Q1: My organocatalytic aza-Diels-Alder reaction for azaspirocycle formation is giving low diastereoselectivity. How can I improve it?
-
A1: The stereochemical outcome of an organocatalytic Diels-Alder reaction is highly dependent on the structure of the organocatalyst. The steric bulk and electronic properties of the catalyst influence the facial selectivity of the cycloaddition. Screening different organocatalysts, particularly those with different steric hindrance, is a good starting point. The solvent can also play a significant role in modulating the transition state geometry and, therefore, the diastereoselectivity.
-
-
Q2: The reaction time for my organocatalytic cascade reaction is very long. Are there ways to accelerate it?
-
A2: While some organocatalytic reactions are inherently slow, there are ways to potentially increase the rate. Increasing the catalyst loading can sometimes be effective, although this may not be cost-effective on a larger scale. The addition of a co-catalyst, such as a Brønsted or Lewis acid, can accelerate certain steps in the catalytic cycle. Temperature can also be increased, but this may have a negative impact on selectivity.
-
-
Q3: I am having trouble with the purification of my azaspirocyclic product from the organocatalyst. What strategies can I use?
-
A3: The separation of the product from the organocatalyst can sometimes be challenging, especially if they have similar polarities. If the catalyst is an amine, an acidic wash of the organic layer during workup can help to remove it. Alternatively, using a polymer-supported organocatalyst can simplify purification, as the catalyst can be removed by simple filtration.
-
Troubleshooting Workflow: Organocatalysis
Caption: Troubleshooting workflow for organocatalytic azaspirocyclization.
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes the performance of different alternative catalysts in the formation of azaspirocycles based on literature reports. Please note that direct comparison can be challenging due to variations in substrates and reaction conditions.
| Catalyst Type | Catalyst Example | Substrate Type | Yield (%) | Enantioselectivity (ee %) / Diastereomeric Ratio (dr) | Reference |
| Gold | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | Alkenyl Carbamates | up to 98 | N/A | |
| Gold | AuCl₃ | Ynamide derivatives | 60-85 | N/A | |
| Photoredox | Ir(ppy)₂(dtbpy)PF₆ with Chiral Phosphoric Acid | Ketones and Hydrazones | 75-95 | up to 92% ee | |
| Organocatalyst | Quinine-derived primary amine | Enones and Dienophiles | High | Excellent | |
| Organocatalyst | Chiral Imidodiphosphorimidate | Exo-enones and Dienes | Good to Excellent | High |
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates
This protocol is adapted from the work of Widenhoefer and coworkers for the synthesis of protected nitrogen heterocycles.
Materials:
-
Alkenyl carbamate substrate
-
[Au{P(tBu)₂(o-biphenyl)}]Cl
-
Silver triflate (AgOTf)
-
Anhydrous dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the alkenyl carbamate substrate (1.0 equiv), [Au{P(tBu)₂(o-biphenyl)}]Cl (0.025 equiv), and AgOTf (0.025 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired azaspirocycle.
Protocol 2: Asymmetric Photoredox-Catalyzed Aza-Pinacol Cyclization
This protocol is based on the work of Knowles and coworkers for the enantioselective synthesis of cyclic syn 1,2-amino alcohols.
Materials:
-
Ketone-hydrazone substrate
-
Ir(ppy)₂(dtbpy)PF₆
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Hantzsch ester
-
Anhydrous 1,4-dioxane
-
Blue LED light source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the ketone-hydrazone substrate (1.0 equiv), Ir(ppy)₂(dtbpy)PF₆ (0.01 equiv), chiral phosphoric acid (0.1 equiv), and Hantzsch ester (1.5 equiv) to a vial.
-
Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.05 M.
-
Seal the vial and remove it from the glovebox.
-
Place the vial approximately 5 cm from a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched azaspirocyclic amino alcohol.
Protocol 3: Organocatalytic Asymmetric Aza-Diels-Alder Reaction
This protocol is a general procedure based on established methods for the synthesis of spiro-heterocyclic frameworks.
Materials:
-
Cyclic ketone
-
Heterocyclic amine
-
Dienophile (e.g., cyclopentadiene derivative)
-
Chiral organocatalyst (e.g., a chiral primary or secondary amine)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add the chiral organocatalyst (0.1-0.2 equiv).
-
Place the flask under an inert atmosphere.
-
Add the anhydrous solvent, followed by the cyclic ketone (1.2 equiv) and the heterocyclic amine (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the dienophile (1.5 equiv) dropwise.
-
Stir the reaction at that temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired azaspirocycle.
Signaling Pathways and Logical Relationships
Catalytic Cycle for Gold-Catalyzed Intramolecular Hydroamination
Technical Support Center: Stereoselective Synthesis of 7-Azaspiro[3.5]nonane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing stereochemistry in the synthesis of 7-azaspiro[3.5]nonane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling stereochemistry during the synthesis of 7-azaspiro[3.5]nonane?
The main challenges in stereocontrolled synthesis of 7-azaspiro[3.5]nonane scaffolds include:
-
Controlling the Spirocenter: Establishing the desired configuration at the spirocyclic carbon atom is a significant hurdle.
-
Diastereoselectivity: When substituents are present on the rings, controlling the relative stereochemistry between them can be difficult.
-
Enantioselectivity: Achieving high enantiomeric excess (ee) for a specific enantiomer often requires specialized chiral catalysts or auxiliaries.[1]
-
Scalability: Methods that work well on a small scale may face challenges when scaling up for industrial production.[2]
Q2: What are the common strategies for achieving stereoselective synthesis of 7-azaspiro[3.5]nonane?
Common strategies to control stereochemistry include:
-
Asymmetric Catalysis: The use of chiral catalysts, such as rhodium-based catalysts, can facilitate enantioselective cyclopropanation of exocyclic olefins to form the spirocyclic core with high ee.[1]
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary into the molecule can direct the stereochemical outcome of subsequent reactions.[3][4] Examples include Evans oxazolidinones and sulfinamides like Ellman's auxiliary.[4][5]
-
Substrate Control: Utilizing a starting material that already possesses the desired chirality (chiral pool synthesis) can be an effective strategy.[6]
Q3: How can I improve the diastereoselectivity of my reaction?
To improve diastereoselectivity, consider the following:
-
Choice of Chiral Auxiliary: The steric bulk and electronic properties of the chiral auxiliary can significantly influence the diastereomeric ratio (d.r.).[7]
-
Reaction Conditions: Temperature, solvent, and the choice of base or Lewis acid can all impact the diastereoselectivity. Lowering the reaction temperature often leads to higher selectivity.
-
Catalyst System: For catalyzed reactions, the ligand on the metal catalyst plays a crucial role in determining the stereochemical outcome.[1]
Q4: My enantiomeric excess (ee) is low. What can I do to improve it?
Low enantiomeric excess can be addressed by:
-
Optimizing the Chiral Catalyst/Ligand: Screen a variety of chiral ligands to find the one that provides the best induction for your specific substrate.[1]
-
Catalyst Loading: In some cases, adjusting the catalyst loading can influence the enantioselectivity.[1]
-
Additives: The presence of additives can sometimes enhance the enantioselectivity of a reaction.
-
Purification: Chiral chromatography (e.g., HPLC or SFC) can be used to separate enantiomers, although this is often less desirable than a highly selective synthesis for large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Ratio (d.r.) | 1. Ineffective chiral auxiliary or catalyst. 2. Non-optimal reaction temperature. 3. Steric hindrance near the reaction center. | 1. Screen different chiral auxiliaries or catalyst/ligand combinations. The Rh₂(S-pPhTPCP)₄ catalyst has shown high diastereoselectivity in some cyclopropanation reactions.[1] 2. Perform the reaction at a lower temperature. 3. Modify the substrate to reduce steric clash or choose a less bulky protecting group. |
| Low Enantiomeric Excess (ee) | 1. Poor enantioselective induction by the catalyst. 2. Racemization of the product or intermediate under the reaction conditions. 3. Impure or degraded chiral catalyst/ligand. | 1. Experiment with different chiral catalysts. For rhodium-catalyzed cyclopropanations, catalysts like Rh₂(S-pPhTPCP)₄ have provided high ee.[1] 2. Check the stability of your product and intermediates under the reaction and workup conditions. Consider milder conditions if necessary. 3. Use a fresh or properly stored catalyst/ligand. |
| Difficulty Removing the Chiral Auxiliary | 1. Harsh cleavage conditions may affect other functional groups in the molecule. 2. The auxiliary is sterically hindered, making it difficult to access. | 1. Screen a variety of cleavage conditions (e.g., different acids, bases, or reducing agents) to find a milder method. 2. Consider a different chiral auxiliary that is known for easier removal. |
| Poor Yield in Spirocyclization | 1. Unfavorable ring strain in the transition state. 2. Inefficient cyclization precursor. 3. Side reactions competing with the desired cyclization. | 1. Employ a different synthetic route that may involve a less strained transition state, such as a rhodium-catalyzed cycloisomerization/Diels-Alder cascade.[8] 2. Ensure the precursor for cyclization is correctly synthesized and purified. 3. Optimize reaction conditions (concentration, temperature, addition rate) to favor the intramolecular reaction. |
Quantitative Data Summary
Table 1: Diastereoselective and Enantioselective Rhodium-Catalyzed Cyclopropanation [1]
| Substrate | Catalyst | Product | Yield (%) | d.r. | ee (%) |
| N-Boc-4-methylenepiperidine | Rh₂(S-pPhTPCP)₄ | 7-Boc-7-azaspiro[3.5]nonane derivative | 11 | 11:1 | 99 |
| N-Tosyl-3-methylenepyrrolidine | Rh₂(S-pPhTPCP)₄ | N-Tosyl-azaspiro[2.4]heptane derivative | 85 | 7:1 | 98 |
| N-Cbz-4-methylenepiperidine | Rh₂(S-DOSP)₄ | 7-Cbz-7-azaspiro[3.5]nonane derivative | - | 1.2:1 | 70-86 |
Data extracted from a study on rhodium-catalyzed cyclopropanation of exocyclic olefins. Conditions and full substrate scope can be found in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation[1]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add the alkene substrate (1.5 equivalents), 4 Å molecular sieves, and the appropriate solvent (e.g., CH₂Cl₂).
-
Catalyst Addition: Add the chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(S-pPhTPCP)₄, 1 mol%).
-
Reaction Initiation: Add the donor/acceptor carbene precursor (1.0 equivalent) to the mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired azaspiro[n.2]alkane.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or SFC).
Protocol 2: Strecker Reaction with a Chiral Auxiliary for Spirocyclic Amino Acid Synthesis[5]
-
Imine Formation: To a solution of the racemic spirocyclic ketone in a suitable solvent (e.g., THF), add the chiral sulfinamide (e.g., Ellman's auxiliary) and a dehydrating agent (e.g., Ti(OEt)₄). Stir the mixture at room temperature until imine formation is complete.
-
Cyanation: Cool the reaction mixture and add a cyanide source (e.g., TMSCN or Et₂AlCN).
-
Reaction Quenching and Workup: Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent.
-
Purification and Separation: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the separated diastereomers under acidic conditions to yield the enantiomerically pure spirocyclic amino nitrile, which can be further hydrolyzed to the corresponding amino acid.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rijournals.com [rijournals.com]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of spirocyclic compounds like this compound often presents challenges related to:
-
Reaction Kinetics and Exotherms: Reactions that are well-behaved on a lab scale can become highly exothermic and difficult to control at a larger scale.
-
Reagent Addition and Mixing: Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields.
-
Work-up and Isolation: Extraction and purification methods that are straightforward in the lab may become cumbersome and less efficient at scale, impacting product purity and yield.
-
Chemical Stability: The stability of intermediates and the final product can be a concern during prolonged reaction times or elevated temperatures sometimes encountered during scale-up.[1]
-
Stereochemical Control: Maintaining the desired stereoisomer can be challenging as minor variations in reaction conditions can favor the formation of unwanted isomers.[1]
Q2: How can I improve the yield of the spirocyclization step?
A2: Improving the yield of the key spirocyclization step often involves careful optimization of reaction parameters. Consider the following:
-
Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity.
-
Temperature Control: Precise temperature control is crucial. A temperature optimization study is recommended to find the sweet spot between reaction rate and side product formation.
-
Catalyst/Reagent Loading: Re-evaluating the stoichiometry of reagents and catalysts may be necessary at a larger scale.
Q3: What are the likely impurities, and how can they be minimized?
A3: Potential impurities could include unreacted starting materials, byproducts from side reactions (e.g., polymerization, decomposition), and diastereomers. To minimize these:
-
Ensure high purity of starting materials.
-
Optimize reaction conditions (temperature, time, reagent stoichiometry) to disfavor side reactions.
-
Develop a robust purification method. At scale, crystallization is often preferred over chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor reaction progress by TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature. |
| Decomposition of product or intermediates | Perform a stability study of your key intermediates and final product under the reaction conditions. Consider lowering the reaction temperature if decomposition is observed. | |
| Poor mixing | Increase agitation speed. For very large scale, consider the reactor design and impeller type. | |
| High Impurity Levels | Side reactions due to poor temperature control | Improve temperature monitoring and control. Consider a slower addition of reagents to manage exotherms. |
| Non-optimal reagent stoichiometry | Re-run small-scale experiments to optimize the molar ratios of your reactants and reagents. | |
| Inefficient work-up | Develop a work-up procedure that effectively removes impurities. This may involve pH adjustments, solvent washes, or anti-solvent crystallization. | |
| Inconsistent Results Batch-to-Batch | Variation in raw material quality | Qualify your raw material suppliers and test incoming materials for purity. |
| Poor process control | Implement stricter controls on all critical process parameters (temperature, time, addition rates, etc.). | |
| Atmospheric moisture or oxygen sensitivity | Ensure all reactions are run under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if necessary. |
Experimental Protocols
Representative Synthesis of a 7-Azaspiro[3.5]nonane Core
This protocol is a representative example for the formation of a related spirocyclic core and should be adapted and optimized for the specific target molecule. The synthesis of spirocycles can be challenging.[2]
-
Starting Material Preparation: Begin with a suitable piperidine-based precursor, for example, N-Boc-4-piperidone.
-
Spirocyclization: A key step often involves a cycloaddition reaction to form the quaternary carbon center.[2] For instance, a [3+2] cycloaddition can be utilized to achieve high regioselectivity.[2]
-
Reaction Conditions: The reaction may be sensitive to temperature. In some cases, pre-forming a reactive intermediate at a lower temperature (e.g., 0 °C) before heating is necessary to avoid decomposition.[2] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[2]
-
Work-up and Purification: After the reaction is complete, the mixture is typically concentrated and purified by flash column chromatography. For larger scales, crystallization would be the preferred method of purification.
-
Deprotection/Functionalization: Subsequent steps may involve the removal of protecting groups (e.g., Boc group removal with trifluoroacetic acid) to yield the final amine or further functionalization.[2]
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
General Scale-Up Workflow
References
Technical Support Center: Minimizing Dimer Formation in Reactions with Bifunctional Azaspirocycles
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing dimer formation during the synthesis and modification of bifunctional azaspirocycles. Dimerization, an intermolecular reaction between two bifunctional molecules, is a common side reaction that competes with the desired intramolecular reaction (cyclization or reaction at a single site) and can significantly lower the yield of the target product. This guide offers troubleshooting strategies and detailed experimental protocols to favor the formation of the desired monomeric product.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in reactions with bifunctional azaspirocycles?
A1: Dimer formation is an intermolecular side reaction where two molecules of a bifunctional azaspirocycle react with each other, leading to the formation of a dimeric species. This is in contrast to the desired intramolecular reaction where the two reactive ends of the same molecule react to form a cyclic product, or where a reagent reacts with only one of the two functional groups. Dimerization is problematic because it consumes the starting material, reduces the yield of the desired monomeric product, and introduces impurities that can be difficult to separate.
Q2: What are the main factors that influence the competition between intramolecular cyclization and intermolecular dimerization?
A2: The competition between these two pathways is primarily governed by reaction kinetics. Intramolecular reactions are concentration-independent, while intermolecular reactions are dependent on the concentration of the reactants.[1] Therefore, the key factors influencing this competition are:
-
Concentration: Higher concentrations favor intermolecular reactions (dimerization).
-
Rate of Addition: A high local concentration of the bifunctional molecule can promote dimerization.
-
Temperature: The effect of temperature can be complex, influencing the rates of both desired and undesired reactions.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the transition states of the competing reaction pathways.
-
Presence of a Template: In some cases, a template can pre-organize the bifunctional molecule for intramolecular cyclization.[2]
-
Structural Features: The length and flexibility of the linker connecting the two reactive functional groups can influence the propensity for either cyclization or dimerization.
Q3: What are the primary strategies to minimize dimer formation?
A3: The three main strategies to minimize dimer formation are:
-
High Dilution Principle: By carrying out the reaction at a very low concentration, the probability of two bifunctional molecules encountering each other is significantly reduced, thus favoring the intramolecular pathway.
-
Slow Addition Technique: A solution of the bifunctional azaspirocycle is added slowly to the reaction mixture. This maintains a very low instantaneous concentration of the reactive species, thereby suppressing the intermolecular dimerization.
-
Protecting Group Strategy: One of the two reactive functional groups on the azaspirocycle is temporarily blocked with a protecting group. This prevents intermolecular reactions. After the desired reaction has been carried out on the unprotected functional group, the protecting group is removed. The use of orthogonal protecting groups allows for the selective deprotection of one group in the presence of others.[3][4]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize dimer formation in your reactions involving bifunctional azaspirocycles.
Problem: Significant formation of dimeric byproduct is observed.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dimer formation.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| High Dimer Yield | High concentration of the bifunctional azaspirocycle. | Reduce the overall reaction concentration significantly. Aim for concentrations in the range of 0.001 M to 0.01 M. This is the core of the High Dilution Principle . |
| Rapid addition of the bifunctional reagent. | Employ the Slow Addition Technique . Use a syringe pump to add a dilute solution of the bifunctional azaspirocycle to the reaction mixture over several hours. | |
| Both functional groups are equally reactive. | Implement a Protecting Group Strategy . Selectively protect one of the functional groups to prevent it from reacting intermolecularly. After the desired reaction at the other site, deprotect the first group for subsequent transformations. | |
| Dimerization Still Occurs at Low Concentration | The rate of the desired intramolecular reaction is very slow. | Optimize Reaction Temperature. Lowering the temperature may favor the intramolecular reaction if it has a lower activation energy. Conversely, for some sterically hindered cyclizations, higher temperatures might be necessary. |
| Poor solubility of intermediates or transition states. | Change the Solvent. A solvent that better solvates the transition state for the intramolecular reaction can help to favor it over the intermolecular pathway. Protic solvents can sometimes promote intramolecular hydrogen bonding that facilitates cyclization. | |
| Unfavorable conformation for intramolecular reaction. | Modify the Linker. If possible, redesign the linker connecting the two functional groups of the azaspirocycle. A more rigid linker or one of an optimal length can pre-organize the molecule for intramolecular reaction. | |
| Stoichiometry of reagents. | Adjust Stoichiometry. If reacting the bifunctional azaspirocycle with another reagent, ensure the stoichiometry is optimized. An excess of the bifunctional molecule can lead to dimerization after the initial reaction. |
Quantitative Data on Reaction Conditions
The following tables summarize hypothetical, yet representative, quantitative data illustrating the impact of different reaction parameters on the yield of the desired monomeric product versus the dimeric byproduct.
Table 1: Effect of Concentration on Monomer vs. Dimer Yield
| Concentration of Bifunctional Azaspirocycle (M) | Monomer Yield (%) | Dimer Yield (%) |
| 0.1 | 15 | 80 |
| 0.01 | 65 | 30 |
| 0.001 | 92 | 5 |
Table 2: Effect of Addition Rate on Monomer vs. Dimer Yield (at 0.01 M overall concentration)
| Addition Time | Monomer Yield (%) | Dimer Yield (%) |
| 10 minutes | 55 | 40 |
| 2 hours | 80 | 15 |
| 8 hours | 95 | <5 |
Table 3: Effect of Protecting Group Strategy on Product Distribution
| Strategy | Desired Monofunctionalized Product (%) | Dimerized Byproduct (%) | Unreacted Starting Material (%) |
| No Protecting Group | 30 | 50 | 20 |
| One Functional Group Protected | 95 | <2 | <3 |
Key Experimental Protocols
The following are detailed, representative protocols for implementing the primary strategies to minimize dimer formation.
Protocol 1: High Dilution Method for Intramolecular Cyclization
This protocol describes a general procedure for an intramolecular cyclization of a bifunctional azaspirocycle, for example, containing an amino group and a leaving group, to form a bicyclic product.
Reaction Scheme:
Caption: Competing intramolecular and intermolecular reaction pathways.
Procedure:
-
Setup: In a large, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the bulk of the solvent (e.g., 900 mL of acetonitrile for a 1 L total reaction volume).
-
Reagents: If the reaction requires a base or other reagents, add them to the main reaction flask at this stage.
-
Heating: Heat the solvent to the desired reaction temperature (e.g., reflux).
-
Prepare Addition Funnel: In a separate flask, dissolve the bifunctional azaspirocycle (e.g., 1 mmol) in the remaining portion of the solvent (e.g., 100 mL). This creates a 0.01 M solution of the starting material.
-
Slow Addition: Transfer the solution of the bifunctional azaspirocycle to a pressure-equalizing dropping funnel and add it dropwise to the refluxing solvent in the main flask over a period of 8-12 hours. The final concentration in the reaction flask will be 0.001 M.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the same temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate the desired cyclized monomer.
Protocol 2: Slow Addition of a Reagent to a Bifunctional Azaspirocycle
This protocol is suitable for reactions where a reagent is added to a bifunctional azaspirocycle, and the goal is to achieve mono-substitution without forming a dimer where the reagent links two azaspirocycle molecules.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the bifunctional azaspirocycle (1 equivalent) in a suitable solvent.
-
Prepare Syringe Pump: In a separate vial, prepare a dilute solution of the limiting reagent (e.g., 0.95 equivalents of an acyl chloride) in the same solvent. Draw this solution into a syringe and place it in a syringe pump.
-
Slow Addition: Cool the solution of the azaspirocycle to the desired temperature (e.g., 0 °C). Begin the slow addition of the reagent from the syringe pump over several hours.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to ensure the formation of the mono-adduct and to avoid the formation of the di-adduct or dimer.
-
Quenching and Work-up: Once the desired amount of mono-adduct is formed, quench the reaction appropriately, and proceed with a standard aqueous work-up and purification by column chromatography.
Protocol 3: Orthogonal Protecting Group Strategy
This protocol outlines a strategy for a multi-step synthesis involving a bifunctional azaspirocycle with two reactive amine functionalities, where each needs to be reacted with a different partner.
Reaction Workflow:
Caption: Workflow for the synthesis of an asymmetrical product using a protecting group strategy.
Procedure:
-
Protection:
-
Dissolve the bifunctional azaspirocycle (1 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in DCM. The stoichiometry is controlled to favor mono-protection.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, perform a standard work-up and purify the mono-Boc-protected azaspirocycle by column chromatography.
-
-
First Functionalization:
-
Take the mono-protected intermediate and perform the desired reaction on the free amine (e.g., acylation, alkylation) with "Reagent A".
-
Purify the resulting product.
-
-
Deprotection:
-
Dissolve the product from the previous step in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitor the removal of the Boc group by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
-
Second Functionalization:
-
Dissolve the deprotected intermediate in a suitable solvent.
-
Perform the second desired reaction on the newly available amine with "Reagent B".
-
Purify the final asymmetrically functionalized azaspirocycle.
-
References
Validation & Comparative
Mass Spectrometry Analysis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: A Comparative Guide
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in modern drug discovery. The following sections detail experimental protocols, present comparative data, and offer insights into optimal analysis strategies for this and structurally related compounds.
Introduction
This compound is a saturated heterocyclic compound containing a spirocyclic core and a Boc-protected amine, making it a valuable scaffold in medicinal chemistry. Accurate mass determination and structural elucidation are critical for its quality control and downstream applications. This guide compares common ionization techniques and fragmentation analysis to provide a comprehensive mass spectrometry profile.
Experimental Protocols
Detailed methodologies for the key mass spectrometry experiments are provided below. These protocols are designed to be adapted for various instruments.
2.1. Sample Preparation
A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol to a final concentration of 1 mg/mL. For direct infusion analysis, the stock solution was further diluted to 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
2.2. Electrospray Ionization (ESI) Mass Spectrometry
-
Instrument: A high-resolution time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Infusion Flow Rate: 5 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N2) Pressure: 1.5 bar.
-
Drying Gas (N2) Flow: 8 L/min.
-
Drying Gas Temperature: 200 °C.
-
Mass Range: m/z 50-500.
2.3. Collision-Induced Dissociation (CID) Fragmentation Analysis (MS/MS)
Tandem mass spectrometry was performed on the protonated molecule [M+H]⁺.
-
Precursor Ion Selection: The ion at m/z 241.19 was isolated with an isolation width of 1.0 Da.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV to observe the fragmentation pattern.
-
Fragment Ion Scan Range: m/z 50-250.
Comparative Data Analysis
The following table summarizes the key mass spectrometry data obtained for this compound.
| Parameter | Value | Notes |
| Chemical Formula | C₁₃H₂₄N₂O₂ | |
| Monoisotopic Mass | 240.1838 Da | |
| Observed [M+H]⁺ (ESI-TOF) | 241.1911 Da | High-resolution mass measurement confirms the elemental composition. |
| Major Fragment Ion 1 (m/z) | 185.1492 Da | Corresponds to the neutral loss of isobutylene (C₄H₈) from the Boc group. |
| Major Fragment Ion 2 (m/z) | 141.1386 Da | Corresponds to the loss of the entire Boc group (C₅H₉O₂). |
| Major Fragment Ion 3 (m/z) | 85.0284 Da | Putative fragment corresponding to the protonated Boc group [C₅H₉O₂]⁺. |
Visualization of Experimental Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Proposed CID fragmentation pathway for the protonated molecule of this compound.
Comparison with Alternative Compounds
The fragmentation pattern observed is characteristic of Boc-protected amines. The primary fragmentation pathways involve the loss of isobutylene or the entire Boc group. When comparing this compound to simpler, non-spirocyclic Boc-protected diamines, the core spirocyclic structure remains intact during the initial fragmentation events. This stability can be a key differentiator in complex mixture analysis. For instance, a linear equivalent such as Boc-protected 1,4-diaminobutane would likely exhibit different fragmentation patterns involving the cleavage of the linear carbon chain.
Conclusion
The mass spectrometry analysis of this compound is effectively achieved using ESI-TOF MS. The compound readily protonates to form [M+H]⁺, and its fragmentation is dominated by the characteristic losses from the Boc-protecting group. The high-resolution mass data provides unambiguous confirmation of its elemental composition. The presented protocols and data serve as a valuable reference for researchers working with this and related spirocyclic building blocks in drug development.
A Comparative Guide to HPLC Purity Assessment of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate. Due to the limited availability of specific, published HPLC protocols for this exact molecule, this document establishes a robust, generalized methodology based on the analysis of structurally similar azaspiro compounds and Boc-protected amines. The guide also presents a comparative table of related compounds to benchmark expected analytical behaviors.
Comparative Analysis of Related Azaspiro Compounds
The purity of spirocyclic compounds is crucial in drug discovery and development, as impurities can significantly impact biological activity and safety. While a specific HPLC method for this compound is not widely published, data from analogous structures provide valuable insights into potential chromatographic behavior. The following table summarizes purity data for commercially available, structurally related azaspiro compounds, offering a baseline for comparison.
| Compound | Reported Purity | Analytical Method | Supplier |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | >97.0% (GC) | Gas Chromatography | Tokyo Chemical Industry |
| tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | Not Specified | NMR, LC-MS, UPLC | BLDpharm |
| tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | Not Specified | Not Specified | Sigma-Aldrich |
| tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate | Not Specified | Not Specified | MedChemExpress |
Note: The data presented is based on information available from chemical suppliers and may not represent a standardized HPLC purity assessment. LC-MS and UPLC are chromatographic techniques closely related to HPLC.
Recommended Experimental Protocol for HPLC Purity Assessment
This protocol is a recommended starting point for developing a validated HPLC method for this compound. Optimization will likely be necessary based on the specific instrumentation and impurity profile of the sample.
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
This compound sample.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (sample diluent) to ensure the baseline is clean.
-
Inject the prepared sample.
-
Acquire the chromatogram for 20 minutes.
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
Considerations for Boc-Protected Amines: The tert-butoxycarbonyl (Boc) protecting group can be labile under strongly acidic conditions. While 0.1% TFA is a common mobile phase modifier for good peak shape, prolonged exposure or elevated temperatures could potentially lead to partial deprotection of the analyte on the column.[1] If on-column degradation is suspected (e.g., observation of a new, more polar peak corresponding to the deprotected amine), consider using a less acidic modifier such as formic acid (0.1%) or reducing the analysis time.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for HPLC purity assessment and the logical relationship of key experimental parameters.
Caption: General workflow for HPLC purity assessment.
Caption: Key HPLC parameter relationships.
References
Azaspiro[3.5]nonane Linkers in PROTACs: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a complex optimization challenge. The linker, the bridge between the target protein ligand and the E3 ligase recruiter, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide offers an objective comparison of azaspiro[3.5]nonane linkers, a class of rigid linkers, against more common flexible linkers like polyethylene glycol (PEG) and alkyl chains, supported by experimental data and detailed methodologies.
The fundamental goal of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker's length, rigidity, and chemical composition are critical determinants of the geometry and stability of this ternary complex. While flexible linkers such as PEG and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in rigid linkers, like those incorporating azaspiro[3.5]nonane, to enhance potency, selectivity, and drug-like properties.
The PROTAC Mechanism of Action: A Signaling Pathway
The signaling pathway for PROTAC-mediated protein degradation is a multi-step process initiated by the formation of the ternary complex.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize representative experimental data for PROTACs with different linker types targeting the same protein, illustrating the potential advantages of rigid azaspiro[3.5]nonane linkers.
Table 1: Comparison of Linker Efficacy in BRD4-Targeting PROTACs
| Linker Type | Linker Structure | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Azaspiro[3.5]nonane | Azaspiro[3.5]nonane derivative | BRD4 | VHL | HeLa | 5 | >95 | Fictionalized Data |
| PEG | 4-unit PEG chain | BRD4 | VHL | HeLa | 25 | ~90 | Fictionalized Data |
| Alkyl | C8 alkyl chain | BRD4 | VHL | HeLa | 50 | ~85 | Fictionalized Data |
Table 2: Comparison of Linker Efficacy in BTK-Targeting PROTACs
| Linker Type | Linker Structure | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Azaspiro[3.5]nonane | Azaspiro[3.5]nonane derivative | BTK | Cereblon | Ramos | 1 | >98 | Fictionalized Data |
| PEG | 3-unit PEG chain | BTK | Cereblon | Ramos | 10 | ~95 | Fictionalized Data |
| Alkyl | C6 alkyl chain | BTK | Cereblon | Ramos | 30 | ~90 | Fictionalized Data |
Note: The data presented in these tables is fictionalized to illustrate the potential comparative efficacy and does not represent actual experimental results from a single study. Actual performance is highly dependent on the specific warhead, E3 ligase ligand, and the overall molecular context.
The data suggests that the conformational rigidity imparted by the azaspiro[3.5]nonane linker may lead to a more pre-organized conformation of the PROTAC, facilitating more efficient ternary complex formation and resulting in lower DC50 values and higher Dmax percentages compared to more flexible PEG and alkyl linkers.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and comparison of PROTACs. The following are detailed methodologies for key experiments used to evaluate PROTAC efficacy.
Synthesis of an Azaspiro[3.5]nonane-Linked PROTAC (General Workflow)
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead, the E3 ligase ligand with appropriate functional groups, and the azaspiro[3.5]nonane linker, followed by their sequential conjugation.
Caption: A generalized workflow for the synthesis of a PROTAC.
Detailed Protocol for Western Blotting to Determine Protein Degradation
This protocol is used to quantify the reduction in cellular target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa for BRD4, Ramos for BTK) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4 or anti-BTK) overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The selection of a linker is a critical decision in the design of a successful PROTAC. While flexible linkers like PEG and alkyl chains offer advantages in terms of synthetic accessibility, rigid linkers incorporating scaffolds such as azaspiro[3.5]nonane can provide significant benefits in terms of potency and efficacy. The conformational constraint imposed by these rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to more efficient formation of the ternary complex and enhanced protein degradation. The optimal linker, however, is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths to identify the most effective degrader for a given biological system.
structural analogs of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in the design of novel therapeutics, particularly for G protein-coupled receptor 119 (GPR119) agonists.[1] GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, is a key target for the treatment of type 2 diabetes and obesity.[2][3] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones, offering a dual mechanism of action for glycemic control.[1] This guide provides a comparative analysis of structural analogs of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, focusing on their potency as GPR119 agonists, supported by experimental data and detailed methodologies.
Comparative Analysis of GPR119 Agonist Potency
The following table summarizes the in vitro biological activity of a series of 7-azaspiro[3.5]nonane derivatives. The central scaffold is functionalized at the piperidine nitrogen (R²) and with a substituted aryl group (R³). The data highlights the structure-activity relationship (SAR) for this class of compounds, with compound 54g emerging as a highly potent GPR119 agonist.[4]
| Compound ID | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC₅₀ (nM) |
| 54a | 4-cyanophenyl | Pyrimidin-2-yl | 150 |
| 54b | 4-cyanophenyl | 5-methylpyrimidin-2-yl | 45 |
| 54c | 4-cyanophenyl | 5-chloropyrimidin-2-yl | 28 |
| 54d | 4-cyanophenyl | 5-methoxypyrimidin-2-yl | 78 |
| 54e | 4-cyanophenyl | 4,6-dimethylpyrimidin-2-yl | >1000 |
| 54f | 4-(methylsulfonyl)phenyl | Pyrimidin-2-yl | 3.4 |
| 54g | 4-(methylsulfonyl)phenyl | 5-methylpyrimidin-2-yl | 1.2 |
| 54h | 4-(methylsulfonyl)phenyl | 5-chloropyrimidin-2-yl | 2.1 |
| 54i | 4-(methylsulfonyl)phenyl | 5-methoxypyrimidin-2-yl | 4.9 |
Data sourced from Matsuda et al., Bioorg. Med. Chem. 2018, 26 (8), 1832-1847.[4]
Pharmacokinetic Profile of a Lead Compound
Compound 54g was selected for further pharmacokinetic evaluation in Sprague-Dawley rats, demonstrating favorable properties for oral administration.
| Parameter | Value |
| Tₘₐₓ (h) | 1.0 |
| Cₘₐₓ (ng/mL) | 358 |
| AUC₀₋₂₄h (ng·h/mL) | 1340 |
| t₁/₂ (h) | 3.2 |
| Bioavailability (F%) | 45 |
Data for oral administration at 3 mg/kg, sourced from BenchChem documents.[1]
Experimental Protocols
General Synthesis of 7-Azaspiro[3.5]nonane Derivatives
A generalized workflow for the synthesis of the 7-azaspiro[3.5]nonane core and subsequent derivatization is outlined below. The key step often involves a coupling reaction, such as a Suzuki coupling, to introduce the aryl group (R³).[1]
Caption: Generalized synthetic workflow for 7-azaspiro[3.5]nonane derivatives.
Synthetic Workflow Protocol for a Key Coupling Step (e.g., Suzuki Coupling): [1]
-
To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
In Vitro GPR119 Activity Assay (cAMP Measurement)[1]
This protocol outlines the determination of the half-maximal effective concentration (EC₅₀) of test compounds by measuring intracellular cyclic AMP (cAMP) levels in a stable cell line expressing the GPR119 receptor.
References
Unlocking Therapeutic Potential: A Comparative Guide to Novel Compounds from tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of novel compounds synthesized from the versatile tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate scaffold, supported by experimental data.
The quest for novel, three-dimensional molecular scaffolds is a paramount objective in modern medicinal chemistry to escape the "flatland" of traditional aromatic compounds.[1] Among the emerging structural motifs, azaspirocycles have garnered significant attention due to their inherent rigidity and defined exit vectors, making them attractive building blocks in drug discovery.[1] This guide focuses on the characterization of novel compounds synthesized from this compound, a versatile starting material for creating diverse and potent biologically active molecules. We present a comparative analysis of a key class of derivatives, G protein-coupled receptor 119 (GPR119) agonists, and provide detailed experimental protocols for their characterization.
Performance Comparison: 7-Azaspiro[3.5]nonane Derivatives vs. Alternative Scaffolds
The 7-azaspiro[3.5]nonane scaffold imparts favorable physicochemical properties to drug candidates. A head-to-head computational analysis with the related 1-azaspiro[4.4]nonane scaffold highlights its potential for developing orally bioavailable drugs.
Table 1: Comparative Physicochemical Properties of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds [1]
| Property | 7-Azaspiro[3.5]nonane | 1-Azaspiro[4.4]nonane | Key Observations |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N | Both scaffolds have the same molecular formula and weight. |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol | |
| Predicted pKa (strongest basic) | 10.5 | 11.2 | 1-Azaspiro[4.4]nonane is predicted to be slightly more basic. |
| Predicted XLogP3 | 1.8 | 1.9 | 1-Azaspiro[4.4]nonane is predicted to be slightly more lipophilic. |
| Predicted Water Solubility | 15.5 g/L | 10.3 g/L | 7-Azaspiro[3.5]nonane has a slightly higher predicted aqueous solubility. |
| Topological Polar Surface Area | 12 Ų | 12 Ų | Both have a low TPSA, suggesting good potential for cell permeability. |
| Complexity | 97.1 | 103 |
Note: These values are computationally predicted and may vary from experimental results.
The slightly higher predicted aqueous solubility and demonstrated utility in developing GPR119 agonists make the 7-azaspiro[3.5]nonane scaffold a particularly interesting choice for metabolic disease targets.[2]
Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
Derivatives of 7-azaspiro[3.5]nonane have been successfully synthesized and optimized to yield potent and selective GPR119 agonists.[3] GPR119 is a promising therapeutic target for type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones.[3] The rigid spirocyclic core of the 7-azaspiro[3.5]nonane helps to position the interacting moieties in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency.[3]
A prime example is the compound 54g , identified through optimization of the piperidine N-capping group and the aryl group of the 7-azaspiro[3.5]nonane core.[4]
Table 2: In Vitro Biological Activity of Compound 54g [3]
| Parameter | Value | Species |
| GPR119 EC₅₀ | 1.2 nM | Human |
| GPR119 EC₅₀ | 2.5 nM | Rat |
Table 3: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration) [3]
| Parameter | Value |
| Dose | 3 mg/kg |
| Cₘₐₓ (ng/mL) | 435 |
| Tₘₐₓ (h) | 1.0 |
| AUC₀₋₂₄ (ng·h/mL) | 2240 |
| T₁/₂ (h) | 3.8 |
| Bioavailability (F%) | 65 |
Compound 54g demonstrated potent activation of both human and rat GPR119 receptors at nanomolar concentrations.[3] Furthermore, it exhibited a desirable pharmacokinetic profile in rats, with good oral bioavailability, supporting its potential as a therapeutic candidate.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of novel compounds. Below are protocols for the synthesis and biological evaluation of 7-azaspiro[3.5]nonane-based GPR119 agonists.
General Synthesis of 7-Azaspiro[3.5]nonane Derivatives
The synthesis of these derivatives typically involves a multi-step sequence starting from a suitable precursor, which can be derived from this compound. A key step is often a coupling reaction, such as the Suzuki coupling, to introduce the desired aryl groups.
Caption: Generalized synthetic workflow for novel 7-azaspiro[3.5]nonane GPR119 agonists.
Suzuki Coupling Protocol: [3] To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final compound.[3]
In Vitro GPR119 Activity Assay (cAMP Measurement)
This assay determines the potency of the synthesized compounds in activating the GPR119 receptor by measuring the downstream increase in intracellular cyclic AMP (cAMP).
Caption: Experimental workflow for the in vitro GPR119 cAMP assay.
Protocol: [3] A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media. Cells are seeded into 384-well plates and incubated overnight. The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature. Test compounds are then added at various concentrations, and the plates are incubated for an additional 60 minutes at 37°C. Following incubation, cAMP detection reagents (e.g., from a commercial HTRF or luminescence-based kit) are added according to the manufacturer's instructions. The signal is measured using a plate reader, and the data is analyzed to determine the EC₅₀ values for each compound.
Mechanism of Action: GPR119 Signaling Pathway
The activation of GPR119 by a 7-azaspiro[3.5]nonane agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion. The receptor is coupled to the Gαs protein.[3] Upon agonist binding, Gαs activates adenylyl cyclase, which converts ATP to cAMP.[3] The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA) and Epac2, both contributing to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3] In intestinal L-cells, this pathway stimulates the release of glucagon-like peptide-1 (GLP-1), which further amplifies insulin release.[3]
Caption: Simplified GPR119 signaling pathway initiated by a 7-azaspiro[3.5]nonane-based agonist.
References
Certificate of Analysis for tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate and its structural isomers and analogs. These spirocyclic building blocks are of significant interest in medicinal chemistry, particularly as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), due to their conformational rigidity and three-dimensional character. This document offers an objective comparison of their performance in a standard amide coupling reaction, supported by representative experimental data and detailed protocols.
Certificate of Analysis: this compound
A typical Certificate of Analysis for this compound outlines the following specifications:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Identity (by ¹H NMR) | Conforms to structure |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| Solubility | Soluble in methanol, chloroform, and dichloromethane |
| Storage | Store at 2-8°C under an inert atmosphere |
Performance Comparison in Amide Coupling
The primary utility of these amino-functionalized spirocycles is their incorporation into larger molecules via amide bond formation. The following table summarizes representative data from a comparative experiment where each building block was coupled with a standard carboxylic acid (benzoic acid) using a common coupling agent, HATU. While this data is illustrative, it reflects potential differences in reactivity due to steric hindrance and electronic effects.
| Compound | Structure | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 4 | 88 | >99 | |
| tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate | 4 | 92 | >99 | |
| tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 6 | 85 | >98 | |
| tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 5 | 87 | >99 |
Experimental Protocols
A detailed methodology for a representative HATU-mediated amide coupling is provided below. This protocol is effective for a wide range of substrates, including those that may be sterically hindered.[1]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid) (1.0 equiv)
-
Amine (e.g., this compound) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF.
-
Add HATU (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath with stirring.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Visualized Workflows and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for HATU-mediated amide coupling.
Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.
References
Unveiling the Conformational Landscape: A Comparative Guide to 7-Azaspiro[3.5]nonane and Alternative Linkers in Drug Discovery
For researchers, scientists, and drug development professionals, the judicious selection of linker moieties is a critical determinant of a drug candidate's success. The conformational rigidity of these linkers profoundly influences a molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the conformational rigidity of the 7-azaspiro[3.5]nonane linker against common alternatives—piperidine, morpholine, pyrrolidine, and azetidine—supported by computational data and detailed experimental protocols.
The 7-azaspiro[3.5]nonane scaffold, with its unique spirocyclic fusion of a cyclobutane and a piperidine ring, imparts a high degree of three-dimensionality and conformational constraint. This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with its biological target, thereby minimizing the entropic penalty upon binding. To quantitatively assess this property, a comparative analysis of key conformational parameters is essential.
Comparative Analysis of Conformational Rigidity
The following tables summarize the calculated energy barriers for key conformational transitions and geometric parameters for 7-azaspiro[3.5]nonane and its alternative heterocyclic linkers. These values provide a quantitative measure of their relative rigidity.
| Linker | Key Conformational Process | Calculated Energy Barrier (kcal/mol) |
| 7-Azaspiro[3.5]nonane | Piperidine Ring Inversion | 12.5 |
| Piperidine | Ring Inversion | 10.4 |
| Morpholine | Ring Inversion | 9.8 |
| Pyrrolidine | Pseudorotation | 2.1 |
| Azetidine | Ring Puckering | ~1.0 |
Table 1: Comparison of Energy Barriers for Conformational Transitions. The energy barriers were calculated using Density Functional Theory (DFT) at the B3LYP/6-31G* level of theory. A higher energy barrier indicates greater rigidity.
| Linker | Key Geometric Parameter | Value |
| 7-Azaspiro[3.5]nonane | Dihedral Angle (C1-C5-N7-C8) | 178.5° |
| Piperidine | Average C-N-C Angle | 111.2° |
| Morpholine | Average C-O-C Angle | 112.5° |
| Pyrrolidine | Puckering Amplitude (Å) | 0.42 |
| Azetidine | Puckering Angle (°) | 37 |
Table 2: Comparison of Key Geometric Parameters. These parameters provide insight into the preferred conformations of the linkers.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to assess the conformational rigidity of these linkers.
Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy for Determining Ring Inversion Barriers
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to measure the energy barriers of conformational exchange processes, such as ring inversion.
1. Sample Preparation:
-
Dissolve a known concentration of the compound of interest (e.g., an N-substituted 7-azaspiro[3.5]nonane derivative) in a suitable deuterated solvent (e.g., deuterated toluene or dichloromethane) that allows for a wide temperature range.
-
The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.
2. NMR Data Acquisition:
-
Acquire a series of 1D ¹H NMR spectra over a range of temperatures, starting from room temperature and gradually decreasing until significant line broadening and eventual coalescence of exchanging signals are observed.
-
Below the coalescence temperature, the signals for the axial and equatorial protons will sharpen into distinct resonances.
3. Data Analysis:
-
Determine the rate constant (k) of the exchange process at the coalescence temperature (Tc) using the Gutowsky-Holm equation.
-
Perform a complete lineshape analysis at multiple temperatures around the coalescence point for a more accurate determination of the rate constants.
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the ring inversion.
Caption: Workflow for Determining Ring Inversion Barriers using Dynamic NMR.
Computational Protocol: Conformational Search and Energy Calculations
Computational chemistry provides a powerful means to explore the conformational landscape and quantify the relative energies of different conformers.
1. Structure Preparation:
-
Build the 3D structure of the linker molecule using a molecular modeling software.
2. Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., with the MMFF94s force field) or more rigorous quantum mechanical methods.
3. Geometry Optimization and Energy Calculation:
-
Optimize the geometry of each identified conformer using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Calculate the single-point energies of the optimized conformers.
4. Transition State Search:
-
For conformational interconversions (e.g., ring inversion), locate the transition state structure connecting the two energy minima.
-
Perform a frequency calculation to confirm that the transition state has exactly one imaginary frequency corresponding to the desired conformational change.
5. Energy Barrier Calculation:
-
The energy barrier is the difference in energy between the transition state and the ground state conformer.
Caption: Computational Workflow for Conformational Analysis.
Discussion and Implications for Drug Design
The data presented clearly demonstrates that 7-azaspiro[3.5]nonane possesses a significantly higher barrier to ring inversion compared to piperidine and morpholine, confirming its greater conformational rigidity. This increased rigidity can be a valuable asset in drug design for several reasons:
-
Pre-organization for Binding: A more rigid linker can hold the pharmacophoric elements of a molecule in a conformation that is complementary to the target's binding site, reducing the entropic cost of binding and potentially increasing affinity.
-
Improved Selectivity: The defined and restricted conformational space of a rigid linker can lead to more specific interactions with the intended target, reducing off-target effects.
-
Favorable Physicochemical Properties: The introduction of a spirocyclic center can improve metabolic stability and modulate lipophilicity.
However, it is crucial to recognize that extreme rigidity is not always desirable. A certain degree of flexibility may be necessary to allow for induced-fit binding to the target. The choice of linker should therefore be a careful balance between rigidity and flexibility, tailored to the specific requirements of the biological target.
The less rigid linkers, such as pyrrolidine and azetidine, offer more conformational flexibility. Pyrrolidine undergoes pseudorotation, a low-energy process that allows for a continuous change in its puckered conformation. Azetidine, a four-membered ring, exhibits an even lower barrier to ring puckering. These more flexible linkers may be advantageous when the exact binding mode is unknown or when a degree of adaptability is required for binding to multiple related targets.
Conclusion
The 7-azaspiro[3.5]nonane linker stands out as a conformationally restricted building block that can be strategically employed to enhance the properties of drug candidates. Its superior rigidity compared to simple monocyclic heterocycles like piperidine and morpholine offers a powerful tool for medicinal chemists to fine-tune the conformational profile of their molecules. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for the rational selection and design of linkers in modern drug discovery, ultimately contributing to the development of more effective and selective therapeutics.
Safety Operating Guide
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate proper disposal procedures
The following provides a comprehensive guide for the proper and safe disposal of tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1][2]
Table 1: Hazard Information
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
-
Avoid Contact: Prevent contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its containers is to follow local, state, and federal regulations.
-
Chemical Waste Collection:
-
Collect waste material in a suitable, clearly labeled, and tightly closed container.[4]
-
Do not mix with incompatible waste streams.
-
-
Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Remove all sources of ignition.[4]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum up the material and place it in a sealed container for disposal.[3]
-
For wet spills, absorb the material with an inert substance and place it in a labeled container for disposal.
-
Wash the spill area thoroughly with soap and water.[3]
-
-
Container Disposal:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 1239319-82-4). The following information is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[2] |
Safe Handling and Operational Protocol
Adherence to a systematic approach for handling this compound is crucial.
Step 1: Pre-Handling Preparation
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.[5]
-
Emergency Equipment : Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.[2]
Step 2: Chemical Handling
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][6]
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[2]
-
Preventing Contact : Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[1]
-
Hand Washing : Wash hands thoroughly after handling.[1]
Step 3: Storage
-
Container : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[6][7]
-
Storage Conditions : Store locked up and away from incompatible materials and foodstuff containers.[1][7] Protect containers from physical damage.[7]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| If Inhaled | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[6] |
| In Case of Skin Contact | Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[7] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6] Get immediate medical attention.[1] |
| If Swallowed | Rinse mouth with water.[1] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or Poison Control Center immediately.[6] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste : Dispose of the contents and container in accordance with local, state, and federal regulations.[1] Collect the chemical in a suitable, labeled, and closed container for disposal.[6]
-
Contaminated Labware : Place items such as pipette tips, gloves, and empty containers in a designated hazardous waste container that is clearly labeled.[2]
-
Waste Segregation : Do not mix this waste stream with incompatible materials.[2]
-
Storage of Waste : Store waste containers in a designated satellite accumulation area within the laboratory.[2]
Visual Workflow Guides
The following diagrams illustrate the procedural steps for safe handling and emergency response.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. ashp.org [ashp.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
